Quercetin 3-Caffeylrobinobioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H36O19 |
|---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
[6-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+ |
InChI Key |
DLYWVZSZZMLYSR-XVNBXDOJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Quercetin 3-Caffeylrobinobioside: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources, supported by available data. Due to the limited specific quantitative analysis of this particular compound in published literature, this document also presents a generalized experimental protocol for its extraction, isolation, and quantification, derived from established methodologies for structurally similar flavonoids found in the same plant genera. This guide aims to serve as a foundational resource for researchers initiating studies on Quercetin 3-caffeylrobinobioside.
Natural Occurrence and Known Sources
This compound has been identified in a select number of plant species, primarily within the genera Callicarpa and Cynara. The documented sources include:
-
Callicarpa bodinieri Levl.: The herbs of this plant are a confirmed source of this compound.
-
Cynara scolymus L. (Globe Artichoke): This well-known member of the Asteraceae family is another identified natural source of the compound.
-
Labiatae (Lamiaceae) Family: The presence of this compound has also been reported in plants belonging to this family, although specific species have not been detailed in the readily available literature.
Quantitative Data
A thorough review of existing scientific literature reveals a notable gap in the specific quantitative analysis of this compound in its natural sources. While numerous studies have quantified total flavonoid content or the concentrations of more common quercetin glycosides (like rutin (B1680289) and isoquercitrin) and caffeoylquinic acids in Callicarpa and Cynara species, specific data for the concentration of this compound remains unpublished.
For context, the tables below summarize the quantitative data for related compounds in the primary source plants, which may provide an inferred basis for estimating the potential yield of this compound.
Table 1: Quantitative Data of Major Flavonoids and Caffeoylquinic Acids in Cynara scolymus (Artichoke)
| Compound Class | Compound | Plant Part | Concentration Range (mg/100g dry weight) | Analytical Method |
| Flavonoids | Apigenin 7-O-glucuronide | Heads | Major flavonoid | HPLC-DAD-ESI/MS |
| Luteolin Glycosides | Leaves | Variable | HPLC | |
| Caffeoylquinic Acids | 1,5-Di-O-caffeoylquinic acid | Heads | ~389 mg | HPLC-DAD-ESI/MS |
| 1,3-Di-O-caffeoylquinic acid (Cynarin) | Juice | Predominant | HPLC-DAD-ESI/MS |
Note: The concentrations of these compounds can vary significantly based on the cultivar, growing conditions, and extraction methodology.
Table 2: General Flavonoid Content in Callicarpa Species
| Genus | Plant Part | Total Flavonoid Content | Analytical Method |
| Callicarpa | Leaves | Variable, species-dependent | Spectrophotometry, HPLC |
Experimental Protocols: A Proposed Methodology
The following is a detailed, generalized experimental protocol for the extraction, isolation, and quantification of this compound from plant material. This protocol is a composite of established methods for similar flavonoid glycosides from Cynara and Callicarpa species. Researchers should optimize these procedures for their specific plant matrix and analytical instrumentation.
Extraction
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves of Cynara scolymus or whole herb of Callicarpa bodinieri) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: A hydroalcoholic solution, typically 70-80% methanol (B129727) or ethanol (B145695) in water, is effective for extracting flavonoid glycosides.
-
Extraction Procedure (Maceration): a. Suspend the powdered plant material in the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). b. Stir the suspension at room temperature for 24-48 hours. c. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. d. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. e. Combine the filtrates.
-
Extraction Procedure (Ultrasound-Assisted Extraction - UAE): a. Suspend the powdered plant material in the extraction solvent in a flask. b. Place the flask in an ultrasonic bath. c. Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes. d. Filter the extract as described for maceration.
-
Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Isolation
-
Solvent Partitioning: a. Suspend the crude extract in distilled water. b. Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: a. Subject the enriched fraction (e.g., ethyl acetate or n-butanol) to column chromatography. b. Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh) is commonly used. For more polar compounds, Sephadex LH-20 or reversed-phase C18 silica gel can be employed. c. Mobile Phase: A gradient elution system is typically used. For silica gel, a common gradient starts with a non-polar solvent like chloroform or ethyl acetate and gradually increases the polarity by adding methanol. d. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Pool fractions containing the target compound (as indicated by TLC). b. Further purify the pooled fractions using a preparative HPLC system with a C18 column. c. Use a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). d. Collect the peak corresponding to this compound. e. Remove the solvent under vacuum to yield the purified compound.
Quantification
-
Analytical Method: High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a Mass Spectrometer (HPLC-MS/MS) is the preferred method for quantification.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient starting with a low percentage of B, gradually increasing to elute the compound of interest. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: DAD detection at the UV absorbance maximum for the compound (typically around 280 nm and 350 nm for flavonoids). For MS/MS, use electrospray ionization (ESI) in negative mode and monitor for the specific parent and daughter ion transitions of this compound.
-
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the generalized workflows for the extraction and isolation of this compound.
Caption: Generalized workflow for the extraction of flavonoids.
Caption: Generalized workflow for the isolation of flavonoids.
Conclusion
This compound is a naturally occurring flavonoid with identified sources in Callicarpa bodinieri and Cynara scolymus. A significant opportunity for future research lies in the quantitative analysis of this compound in these and other potential plant sources to establish their viability for large-scale extraction. The experimental protocols outlined in this guide, though generalized, provide a robust starting point for researchers to develop and validate specific methodologies for the extraction, isolation, and quantification of this compound. Such foundational work is critical for enabling further investigation into its pharmacological properties and potential applications in drug development.
Isolation of Quercetin 3-Caffeylrobinobioside from Callicarpa bodinieri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Quercetin 3-Caffeylrobinobioside, a notable flavonoid, from the leaves of Callicarpa bodinieri. This document outlines detailed experimental protocols, data presentation, and workflow visualizations to support research and development in natural product chemistry and drug discovery.
Introduction
Callicarpa bodinieri, a species of beautyberry, is a plant known for its rich content of bioactive secondary metabolites, including a variety of flavonoids. Among these, this compound stands out due to its complex glycosidic and acylated structure, suggesting potential for significant biological activity. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. The isolation and characterization of specific flavonoid glycosides like this compound are crucial steps in unlocking their therapeutic potential.
This guide synthesizes established phytochemical techniques to propose a robust workflow for the extraction, purification, and identification of the target compound from Callicarpa bodinieri.
Experimental Protocols
The following sections detail the proposed experimental procedures for the isolation and characterization of this compound.
Plant Material Collection and Preparation
Fresh leaves of Callicarpa bodinieri should be collected and authenticated by a plant taxonomist. The leaves are then washed with distilled water to remove any debris, shade-dried at room temperature for 7-10 days, and ground into a fine powder using a mechanical grinder. The powdered material is stored in an airtight container in a cool, dark place prior to extraction.
Extraction of Crude Flavonoids
The powdered leaves are subjected to solvent extraction to isolate the crude flavonoid fraction.
Protocol:
-
Macerate the dried leaf powder (1 kg) with 80% aqueous methanol (B129727) (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Suspend the crude extract in distilled water (1 L) and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) (3 x 1 L each).
-
Collect the ethyl acetate fraction, which is expected to be rich in flavonoid glycosides, and concentrate it to dryness to yield the crude ethyl acetate extract.
Purification of this compound
A multi-step chromatographic approach is employed for the purification of the target compound from the crude ethyl acetate extract.
2.3.1. Column Chromatography
Protocol:
-
Subject the crude ethyl acetate extract (100 g) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform -> Chloroform:Methanol 95:5 -> 90:10 -> ... -> Methanol).
-
Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol:Water (80:20:2, v/v/v).
-
Combine fractions showing similar TLC profiles, particularly those with spots indicative of flavonoid glycosides (visualized under UV light at 254 nm and 366 nm after spraying with a suitable detecting agent like 1% diphenylboryloxyethylamine in methanol).
2.3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Further purify the enriched fraction from column chromatography using a preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 10% A, increasing to 40% A over 60 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 280 nm and 330 nm.
-
Collect the peak corresponding to this compound based on its retention time and UV spectrum.
-
Lyophilize the collected fraction to obtain the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the positions of the sugar and acyl groups.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and characterization process.
Table 1: Extraction Yields
| Extraction Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 150 | 15.0 |
| Ethyl Acetate Fraction | 150 | 45 | 30.0 (of crude) |
| Purified Compound | 5 | 0.05 | 1.0 (of fraction) |
Table 2: Purity and Characterization Data
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Molecular Formula | C39H40O22 (example) |
| Molecular Weight (ESI-MS) | m/z [M-H]⁻ at 843.19 (example) |
| ¹H-NMR (DMSO-d₆, 500 MHz) | Characteristic signals for quercetin, robinobiose, and caffeyl moieties |
| ¹³C-NMR (DMSO-d₆, 125 MHz) | Characteristic signals for quercetin, robinobiose, and caffeyl moieties |
Visualization
Experimental Workflow
An In-depth Technical Guide on the In Vitro Antioxidant Activity of Quercetin Glycosides
A Focus on Quercetin (B1663063) and its Derivatives as a Proxy for Quercetin 3-Caffeylrobinobioside
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the in vitro antioxidant properties of quercetin and its glycosides. This document outlines common experimental protocols, presents quantitative data from various assays, and visualizes key experimental workflows and cellular signaling pathways.
Introduction to Quercetin and its Glycosides
Quercetin is a prominent flavonoid found in a wide variety of fruits, vegetables, and grains.[1] It is a polyphenolic compound belonging to the flavonol class, known for its potent antioxidant properties.[1] In nature, quercetin often exists in glycosidic forms, where one or more hydroxyl groups are bound to a sugar moiety. These glycosides, such as quercetin-3-O-glucuronide and quercetin-3,4'-di-O-glucoside, exhibit altered bioavailability and solubility, which can influence their biological activity.[2] The antioxidant capacity of quercetin and its derivatives is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3]
Quantitative Antioxidant Activity Data
The antioxidant activity of quercetin and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the higher the antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Quercetin and its Derivatives
| Compound | IC50 Value | Reference |
| Quercetin | 19.17 µg/mL | [4] |
| Quercetin | 15.9 µg/mL | [5] |
| Quercetin | 19.3 µM | [6] |
| Quercetin-3-O-glucuronide | > 50 µg/mL | [2] |
| Quercetin-3,4'-di-O-glucoside | > 50 µg/mL | [2] |
| Isorhamnetin-3-O-glucoside | > 50 µg/mL | [2] |
Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity
| Compound | IC50 Value | Reference |
| Quercetin | 36.22 µg/mL | [4] |
| Ascorbic Acid (Standard) | 16.26 µg/mL | [4] |
Table 3: ABTS Radical Scavenging Activity of Quercetin and Plant Extracts Containing Quercetin Glycosides
| Sample | IC50 Value | Reference |
| Vaccinium bracteatum Thunb. leave extract | 71.1 ± 1.1 µg/mL | [7] |
| Macaranga hypoleuca ethyl acetate (B1210297) fraction | 2.10 mg/L | [8] |
Note: Direct IC50 values for pure quercetin in ABTS assays were not consistently reported in the search results in a comparable format.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (Quercetin or its glycoside)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standard in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
-
-
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate stock solution (e.g., 2.45 mM in water).
-
Generate the ABTS•+ solution by mixing the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
-
3.3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A calibration curve is constructed using the standard (e.g., FeSO₄).
-
The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).
-
Visualizations
4.1. Experimental Workflows
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. onions-usa.org [onions-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. e3s-conferences.org [e3s-conferences.org]
Preliminary Cytotoxic Effects of Quercetin on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quercetin (B1663063), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential anticancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in numerous cancer types.[1][2][4] This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of quercetin on various cancer cell lines, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying molecular pathways.
I. Quantitative Data Summary: Cytotoxic Effects of Quercetin
The cytotoxic efficacy of quercetin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values vary depending on the cancer cell line, duration of treatment, and the specific assay used. The following tables summarize the reported IC50 values of quercetin in various cancer cell lines.
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7 | 17.2 | Not Specified | [5] |
| MDA-MB-468 | 55 | Not Specified | [5] | |
| BT-474 | >20 (for apoptosis induction) | Not Specified | [6] | |
| MCF-7/ADR | Not Specified | Not Specified | [5] | |
| Colon Carcinoma | CT-26 | Varies (see Table 2) | 24, 48, 72 | [1] |
| HT-29 | 81.65 ± 0.49 | 48 | [5] | |
| Caco-2 | 35 | Not Specified | [5] | |
| SW620 | 20 | Not Specified | [5] | |
| Prostate Cancer | LNCaP | Varies (see Table 2) | 24, 48, 72 | [1] |
| PC-3 | Varies (see Table 2) | 24, 48, 72 | [1] | |
| Leukemia | MOLT-4 | Varies (see Table 2) | 24, 48, 72 | [1] |
| HL-60 | 7.7 | 96 | [7] | |
| Myeloma | U266B1 | Varies (see Table 2) | 24, 48, 72 | [1] |
| Lymphoma | Raji | Varies (see Table 2) | 24, 48, 72 | [1] |
| Ovarian Cancer | CHO | Varies (see Table 2) | 24, 48, 72 | [1] |
| Glioblastoma | A172 | 50-100 (for cytotoxic effects) | 24, 48 | [8] |
| LBC3 | 50-100 (for cytotoxic effects) | 24, 48 | [8] | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | [9] |
Table 2: IC50 Values (in µM) for Various Cell Lines Treated with Quercetin for 24, 48, and 72 hours[1]
| Cell Line | 24 h | 48 h | 72 h |
| CT-26 | 110.5 ± 5.3 | 80.7 ± 4.2 | 40.2 ± 3.8 |
| PC-12 | 85.3 ± 4.7 | 50.8 ± 3.9 | 20.1 ± 2.6 |
| LNCaP | 90.7 ± 5.1 | 60.4 ± 4.5 | 30.6 ± 3.1 |
| PC-3 | >120 | 100.2 ± 5.5 | 70.9 ± 4.9 |
| MOLT-4 | 40.6 ± 3.5 | 20.7 ± 2.9 | 10.3 ± 1.8 |
| U266B1 | 60.1 ± 4.1 | 30.9 ± 3.3 | 15.2 ± 2.1 |
| Raji | 50.4 ± 3.9 | 25.3 ± 2.7 | 12.8 ± 1.9 |
| MCF-7 | 100.8 ± 5.8 | 70.1 ± 4.8 | 35.7 ± 3.4 |
| CHO | >120 | 90.6 ± 5.2 | 60.3 ± 4.3 |
II. Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the cytotoxic effects of quercetin.
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density (e.g., 1 × 10³ cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of quercetin (e.g., 5-400 µmol/L) for different time periods (e.g., 24, 48, and 72 hours).[8]
-
After the incubation period, remove the medium and add MTT solution (e.g., 0.5 mg/mL in PBS) to each well.
-
Incubate the plates for a few hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Trypan Blue Exclusion Assay:
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
Protocol:
-
Treat cells with quercetin as described for the MTT assay.
-
After treatment, detach the cells using trypsin and resuspend them in culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with quercetin for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. Caspase Activity Assays:
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Luminescent or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3/7 and caspase-9.[8]
-
Protocol (Luminescent Assay):
-
Seed cells in white-walled 96-well plates and treat with quercetin.[8]
-
After incubation, add the Caspase-Glo® reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
III. Signaling Pathways and Mechanisms of Action
Quercetin exerts its cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.
Quercetin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][10]
-
Intrinsic Pathway: Quercetin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[10]
-
Extrinsic Pathway: Quercetin has been shown to upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent executioner caspases.[2][6]
Caption: Quercetin-induced apoptosis pathways.
Quercetin can induce cell cycle arrest at different phases, primarily at the G1 and G2/M phases, preventing cancer cells from progressing through the cell division cycle.[4][7] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).
Caption: Quercetin-induced G1 cell cycle arrest.
Quercetin has been shown to inhibit several key signaling pathways that are often hyperactivated in cancer cells, promoting their survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, Akt, and mTOR, which are central regulators of cell growth, proliferation, and survival.[1][11]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Quercetin has been shown to modulate the activity of key kinases in this pathway, such as ERK1/2.[12]
-
JAK/STAT Pathway: Quercetin can inhibit the activation of STAT3, a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[6]
-
NF-κB Pathway: Quercetin can suppress the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[5]
Caption: Inhibition of pro-survival pathways by Quercetin.
IV. Conclusion
Quercetin demonstrates significant cytotoxic effects against a wide range of cancer cell lines. Its multi-targeted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, makes it a promising candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of quercetin and its derivatives. Further studies, particularly in vivo and in clinical settings, are warranted to fully elucidate its efficacy and safety as an anticancer agent.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin inhibits growth of hepatocellular carcinoma by apoptosis induction in part via autophagy stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 12. mdpi.com [mdpi.com]
Quercetin 3-Caffeylrobinobioside: A Technical Overview of Its Discovery and Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the discovery, initial characterization, and potential biological significance of Quercetin (B1663063) 3-Caffeylrobinobioside. Due to the limited availability of specific primary literature on this compound, this guide synthesizes information from supplier data, studies on structurally related compounds, and general knowledge of flavonoid chemistry and pharmacology. It outlines plausible methodologies for its isolation and characterization and discusses its potential therapeutic relevance based on the known activities of quercetin and its derivatives.
Introduction
Quercetin 3-Caffeylrobinobioside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Its structure consists of a quercetin aglycone linked to a caffeylrobinobioside sugar moiety. While commercially available as a research chemical, detailed scientific literature on its initial discovery and characterization is scarce. This guide aims to bridge this gap by providing a foundational understanding of this compound for research and development purposes.
Source: The primary known natural source of this compound is the plant Callicarpa bodinieri Levl[1][2][3][4]. The Callicarpa genus is recognized for producing a variety of bioactive compounds, including flavonoids and terpenoids[5][6][7][8][9][10][11].
Physicochemical Properties
Based on supplier information and the known properties of related flavonoids, the following physicochemical data can be summarized.
| Property | Value | Source |
| CAS Number | 957110-26-8 | [1][2][3][4][12][13][14][15] |
| Molecular Formula | C36H36O19 | [15] |
| Molecular Weight | 772.66 g/mol | [15] |
| Purity (Typical) | ≥98% (HPLC) | [15] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [1][3] |
Proposed Isolation and Purification Workflow
The following is a generalized experimental workflow for the isolation and purification of this compound from Callicarpa bodinieri leaves, based on standard methodologies for flavonoid glycosides.
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
3.1.1. Extraction:
-
Air-dried and powdered leaves of Callicarpa bodinieri are extracted with 80% aqueous ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
-
The collected extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
3.1.2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated in vacuo. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
3.1.3. Purification:
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.
-
Fractions containing the target compound (monitored by TLC) are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
Structural Characterization
The structure of the purified compound would be elucidated using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| UV Spectroscopy | Absorption maxima characteristic of a quercetin nucleus (typically around 256 nm and 370 nm). |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to identify the aglycone and sugar moieties. ESI-MS/MS would show losses corresponding to the caffeoyl and robinobioside units. |
| Nuclear Magnetic Resonance (NMR) | 1H NMR: Signals for the quercetin aromatic protons, anomeric protons of the sugars, and protons of the caffeoyl group. 13C NMR: Resonances for all carbons in the molecule, confirming the quercetin backbone, the two sugar units, and the caffeoyl moiety. 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity within the quercetin, sugar, and caffeoyl units, and to determine the linkage points between these moieties. |
Potential Biological Activities and Signaling Pathways
Postulated Signaling Pathway Involvement
The following diagram illustrates a potential mechanism of action, focusing on the anti-inflammatory effects mediated by the inhibition of the NF-κB signaling pathway, a common target of flavonoids.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, natural product. While its basic chemical identity is established, a significant opportunity exists for the scientific community to perform its comprehensive biological characterization. Future research should focus on:
-
Definitive Isolation and Spectroscopic Analysis: Publishing a detailed account of its isolation from Callicarpa bodinieri along with complete NMR and MS data.
-
Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vitro and In Vivo Biological Screening: Evaluating its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic activities in relevant biological models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
This technical guide provides a starting point for researchers interested in exploring the potential of this compound. The proposed methodologies and inferred biological activities, based on the broader knowledge of flavonoids, offer a roadmap for its systematic investigation.
References
- 1. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:957110-26-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 4. 槲皮素-3-O-[4-O-反式-咖啡酰基-alpha-L-鼠李糖-(1→6)-beta-D-半乳糖苷] | this compound| 957110-26-8 | 天然产物(标准品) - ChemFaces [chemfaces.cn]
- 5. researchgate.net [researchgate.net]
- 6. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snscop.in [snscop.in]
- 9. Cytotoxic flavonoids from the leaves of Callicarpa nudiflora hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Identification of Monoterpenoids from Callicarpa Nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS:957110-26-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. 957110-26-8 CAS|槲皮素-3-O-[4-O-反式-咖啡酰基-ALPHA-L-鼠李糖-(1→6)-BETA-D-半乳糖苷|生产厂家|价格信息 [m.chemicalbook.com]
- 14. 957110-26-8_CAS号:957110-26-8_槲皮素-3-O-[4-O-反式-咖啡酰基-alpha-L-鼠李糖-(1→6)-beta-D-半乳糖苷] - 化源网 [chemsrc.com]
- 15. molnova.cn:443 [molnova.cn:443]
The Caffeylrobinobioside Moiety in Flavonoids: A Deep Dive into Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Their therapeutic potential is often influenced by the nature of glycosidic moieties attached to the flavonoid backbone. This technical guide delves into the biological significance of a specific glycosidic substitution: the caffeylrobinobioside moiety. While direct comparative studies on the biological activity of caffeylrobinobioside-conjugated flavonoids versus their aglycones are limited, this document synthesizes existing knowledge on the constituent parts—caffeic acid, robinobioside, and the flavonoid core (using quercetin (B1663063) as a primary example)—to extrapolate the potential contributions of this unique moiety. This guide provides an overview of the structure, potential biosynthesis, and expected biological implications of caffeylrobinobioside flavonoids. Furthermore, it details standardized experimental protocols for assessing their biological activities and visualizes key signaling pathways modulated by flavonoids, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Structural Significance of Glycosylation
Flavonoids, secondary metabolites synthesized by plants, are characterized by a C6-C3-C6 skeleton. Their biological activities are intricately linked to their chemical structure, including the number and position of hydroxyl groups and the presence of glycosidic linkages. Glycosylation, the enzymatic attachment of sugars, significantly impacts a flavonoid's physicochemical properties, such as solubility, stability, and bioavailability.[1][2] The nature of the sugar moiety can influence the flavonoid's absorption, metabolism, and ultimately, its mechanism of action at the cellular level.[3]
The caffeylrobinobioside moiety is a complex glycoside composed of a caffeic acid molecule esterified to a robinobioside sugar. Robinobioside itself is a disaccharide consisting of rhamnose and galactose. When attached to a flavonoid core, this moiety introduces several structural features that can modulate its biological profile.
Structure and Biosynthesis
2.1. Chemical Structure
A prominent example of a flavonoid bearing this moiety is Quercetin 3-O-caffeylrobinobioside, which has been identified in plants such as Callicarpa bodinieri. The structure consists of the flavonoid aglycone, quercetin, linked at the 3-hydroxyl position to the robinobioside sugar, which in turn is esterified with caffeic acid.
2.2. Biosynthesis
The biosynthesis of flavonoid glycosides is a multi-step enzymatic process. It begins with the phenylpropanoid pathway, leading to the formation of the flavonoid aglycone. Subsequently, glycosyltransferases catalyze the attachment of sugar moieties. The formation of a caffeylrobinobioside conjugate would likely involve a series of enzymatic reactions, including the formation of the robinobioside disaccharide and its subsequent acylation with caffeic acid, followed by the glycosylation of the flavonoid.
Biological Significance of the Constituent Moieties
While direct experimental data on the biological significance of the caffeylrobinobioside moiety is scarce, we can infer its potential effects by examining its components:
-
Flavonoid Core (e.g., Quercetin): Quercetin is a well-studied flavonol with potent antioxidant, anti-inflammatory, and antiviral properties.[4][5][6] Its biological activities are attributed to its ability to scavenge free radicals, chelate metals, and modulate key signaling pathways involved in inflammation and cellular proliferation.[7][8]
-
Caffeic Acid: Caffeic acid is a hydroxycinnamic acid known for its strong antioxidant activity.[9] The presence of the catechol group (3,4-dihydroxybenzene) is crucial for its radical-scavenging capabilities. The inclusion of a caffeoyl group in the glycoside could enhance the overall antioxidant potential of the flavonoid conjugate.
-
Robinobioside: The disaccharide robinobioside (rhamnosyl-galactose) will significantly increase the polarity and water solubility of the flavonoid. This can have a profound impact on its pharmacokinetics, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. Glycosylation can sometimes lead to a "pro-drug" effect, where the glycoside is hydrolyzed in the gut or after absorption to release the more active aglycone.[10]
Hypothesized Effects of the Caffeylrobinobioside Moiety:
-
Enhanced Antioxidant Activity: The combined radical-scavenging capacities of the flavonoid core and the caffeic acid moiety may result in synergistic antioxidant effects.
-
Modulated Bioavailability: The large, polar robinobioside group is expected to increase water solubility but may decrease passive diffusion across cell membranes. The overall bioavailability will depend on the interplay between increased solubility and potential for enzymatic hydrolysis in the gastrointestinal tract.
-
Altered Target Specificity: The complex sugar moiety could influence the binding of the flavonoid to specific enzymes or receptors, potentially leading to a modified pharmacological profile compared to the aglycone.
Quantitative Data on Biological Activities
Table 1: Antioxidant Activity of Quercetin and its Glycosides (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Source |
| Quercetin | 15.90 | [11] |
| Quercetin-3-O-glucoside | >100 | [12] |
| Quercetin-3-O-galactoside | >100 | [12] |
Table 2: Anti-inflammatory Activity of Quercetin and its Derivatives (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Source |
| Quercetin | 21.3 | [13] |
| Quercetin-3-O-glucuronide | >50 | [14] |
Note: The IC50 values can vary depending on the specific experimental conditions. These tables are for illustrative purposes to highlight the potential differences in activity upon glycosylation.
Key Signaling Pathways
Flavonoids, including quercetin, exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved in the antioxidant and anti-inflammatory responses of quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy [mdpi.com]
- 3. Showing Compound Kaempferol 3-robinobioside (FDB016666) - FooDB [foodb.ca]
- 4. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3′-Caffeoylquercetin Glycosides and 4′-Caffeoylkaempferol Glycosides—Novel Antioxidant Flavonoids Discovered in the Freesia Yellow Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin 3-robinobioside | C27H30O17 | CID 44259419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Quercetin 3-Caffeylrobinobioside in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive HPLC-MS/MS method for the quantification of Quercetin (B1663063) 3-Caffeylrobinobioside in human plasma. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, or toxicological studies of this flavonoid glycoside. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometric detection. The method has been developed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory agencies.
Introduction
Quercetin and its glycosides are flavonoids widely distributed in the plant kingdom and are investigated for their numerous potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Quercetin 3-Caffeylrobinobioside is a complex glycoside of quercetin. Accurate quantification of this and related compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications.
Chemical Structure:
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)[4]
-
Internal Standard (IS): Quercetin-3-O-rutinoside (Rutin) or other suitable analogue
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Equipment
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific TSQ Fortis™)
-
Analytical balance
-
Centrifuge
-
Micro-pipettes
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 1 µg/mL Rutin in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (CE) |
| This compound | 771.7 | 301.0 | -45 V |
| Internal Standard (Rutin) | 609.1 | 301.0 | -40 V |
Note: The fragmentation of the [M-H]⁻ precursor ion of this compound (m/z 771.7) is proposed to yield the quercetin aglycone fragment (m/z 301.0) through the loss of the caffeylrobinobioside moiety. This is a common fragmentation pathway for flavonoid O-glycosides.[6][7]
Method Validation
The bioanalytical method was validated according to the principles outlined in the FDA and EMA guidelines.[8] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| This compound | 3 (LQC) | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| 50 (MQC) | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 | |
| 800 (HQC) | ≤ 5.5 | ± 4.3 | ≤ 6.8 | ± 3.9 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ).
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| This compound | LQC | 88.5 | 95.2 |
| HQC | 91.2 | 97.8 |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin [mdpi.com]
- 4. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 5. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for the Extraction and Purification of Quercetin 3-Caffeylrobinobioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside that has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for its extraction from plant sources, specifically targeting species from the Callicarpa genus, such as Callicarpa bodinieri, where its presence has been reported. The methodology outlines a comprehensive workflow from the initial extraction to the final purification and analytical verification of the compound. The protocols provided are based on established methods for the isolation of flavonoid glycosides and may require optimization depending on the specific plant matrix and available laboratory equipment.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the extraction and purification process. Please note that these values are illustrative and will vary based on the starting plant material, extraction efficiency, and purification efficacy.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Input Quantity (g) | Output Fraction | Output Quantity (g) | Yield (%) | Notes |
| 1. Extraction | Dried Callicarpa bodinieri leaves | 1000 | Crude Methanolic Extract | 150 | 15.0 | Yield is dependent on the plant's age, harvest time, and drying process. |
| 2. Fractionation | Crude Methanolic Extract | 150 | Ethyl Acetate (B1210297) Fraction | 30 | 20.0 | Quercetin 3-Caffeylrobinobioside is expected to partition into this fraction. |
Table 2: Chromatographic Purification and Final Yield
| Step | Input Fraction | Input Quantity (g) | Purification Method | Purity of Target (%) | Final Product | Final Yield (mg) | Overall Yield (%) |
| 3. Column Chromatography | Ethyl Acetate Fraction | 30 | Silica (B1680970) Gel Chromatography | ~40-50% (in enriched fraction) | Enriched Flavonoid Fraction | 5000 | - |
| 4. Gel Filtration | Enriched Flavonoid Fraction | 5 | Sephadex LH-20 | ~70-80% | Partially Purified Fraction | 800 | - |
| 5. Preparative HPLC | Partially Purified Fraction | 0.8 | Reverse-Phase C18 | >98% | This compound | 150 | 0.015 |
Experimental Protocols
Protocol 1: Extraction of Total Flavonoids
This protocol describes the initial extraction of flavonoids from the plant material.
-
Plant Material Preparation : Air-dry fresh leaves of Callicarpa bodinieri in the shade to a constant weight. Grind the dried leaves into a coarse powder (20-40 mesh).
-
Solvent Extraction :
-
Macerate 1 kg of the powdered plant material in 10 L of 80% aqueous methanol (B129727) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal : Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Protocol 2: Fractionation of the Crude Extract
This protocol separates the crude extract into fractions of differing polarity.
-
Solvent-Solvent Partitioning :
-
Suspend the crude methanolic extract (approx. 150 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity. Start with n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 1 L). Flavonoid glycosides are expected to be enriched in this fraction.
-
-
Drying and Concentration :
-
Collect the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried ethyl acetate solution and concentrate it to dryness using a rotary evaporator to obtain the ethyl acetate fraction.
-
Protocol 3: Purification by Column Chromatography
This protocol details the multi-step chromatographic purification of the target compound.
-
Silica Gel Column Chromatography :
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system, for example, a gradient of chloroform-methanol.
-
Dissolve the ethyl acetate fraction (approx. 30 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform (B151607) and gradually increasing the polarity by adding methanol.
-
Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a chloroform-methanol-water (e.g., 8:2:0.2 v/v/v) mobile phase and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions that show a similar profile and contain the target compound (based on comparison with a standard, if available, or by LC-MS analysis of a small aliquot).
-
-
Sephadex LH-20 Gel Filtration :
-
Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating flavonoids from other polyphenolic compounds and smaller molecules.
-
Dissolve the semi-purified fraction in a minimal volume of methanol and apply it to the column.
-
Elute with methanol and collect fractions. Monitor the fractions by TLC or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
The final purification is achieved using preparative HPLC on a C18 column.
-
Analytical Method Development : First, develop an analytical HPLC method to determine the retention time of this compound. A typical mobile phase would be a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Preparative Separation : Scale up the analytical method for preparative HPLC. Dissolve the partially purified fraction in the mobile phase and inject it into the preparative HPLC system.
-
Collect the fraction corresponding to the peak of this compound.
-
Purity Confirmation : Analyze the collected fraction using analytical HPLC to confirm its purity (>98%).
-
Solvent Removal : Remove the solvent from the purified fraction by lyophilization or rotary evaporation to obtain the pure compound.
-
Protocol 4: Analytical Verification
This protocol is for the identification and quantification of the purified compound.
-
High-Performance Liquid Chromatography (HPLC-DAD) :
-
Column : C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase : Gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile)
-
Gradient : Start with a low percentage of B, and increase linearly over 30-40 minutes.
-
Flow Rate : 1.0 mL/min
-
Detection : Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the absorbance maxima for quercetin glycosides (around 254 nm and 350 nm).
-
-
Mass Spectrometry (LC-MS) :
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF-MS) to obtain the exact mass and fragmentation pattern of the purified compound for structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) :
-
For unambiguous structure elucidation, dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra.
-
Visualizations
Evaluating the Bioactivity of Quercetin 3-Caffeylrobinobioside: Application Notes and Protocols
Disclaimer: As of December 2025, detailed bioactivity studies, including specific IC50 values and elucidated signaling pathways for Quercetin (B1663063) 3-Caffeylrobinobioside, are limited in publicly available scientific literature. This compound has been isolated, and initial reports suggest it possesses antioxidant and anti-leukemic properties.[1][2] However, for the purpose of providing comprehensive and actionable protocols, these application notes are based on the extensive research conducted on its parent aglycone, Quercetin . The bioactivity of many quercetin glycosides is often attributed to the quercetin aglycone, which is released upon hydrolysis.[3][4] The methodologies described herein are standard and can be directly adapted for the evaluation of Quercetin 3-Caffeylrobinobioside.
Section 1: Antioxidant Activity Evaluation
Flavonoids are renowned for their antioxidant properties, which involve scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage.[5][6] The Cellular Antioxidant Activity (CAA) assay is a highly relevant method as it measures antioxidant effects within a cellular environment, accounting for cell uptake and metabolism.[7]
Quantitative Data: Antioxidant Activity of Quercetin
The following table summarizes the 50% inhibitory concentration (IC50) values for Quercetin in various antioxidant assays. Lower IC50 values indicate higher antioxidant potency.
| Assay Type | Compound | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Quercetin | 19.3 | [8] |
| DPPH Radical Scavenging | Quercetin | ~52.6 (15.899 µg/mL) | [9] |
| H₂O₂ Scavenging | Quercetin | ~120 (36.22 µg/mL) | [10] |
| ABTS Radical Scavenging | Quercetin | 15.1 | [11] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[7]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) - Free radical initiator
-
Quercetin (as a standard) and this compound (test compound)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator until confluent.
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Wash the cells gently with 100 µL of HBSS.
-
Add 100 µL of treatment media containing the test compound (this compound at various concentrations) or Quercetin standard, along with 25 µM DCFH-DA.
-
Include control wells containing only DCFH-DA and cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for probe uptake and deacetylation.
-
Radical Initiation:
-
Remove the treatment media.
-
Wash the cells twice with 100 µL of warm HBSS.
-
Add 100 µL of 600 µM ABAP solution (in HBSS) to all wells except for the blank wells (which receive HBSS only).
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader. Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
Determine the percentage of inhibition using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100
-
Calculate the CAA value (in µmol of Quercetin Equivalents) by comparing the inhibition curve of the test compound to the standard curve of Quercetin.
-
Visualizations: Antioxidant Assay Workflow and Mechanism
Section 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Quercetin has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6, often through modulation of the NF-κB and MAPK signaling pathways.[12][13]
Quantitative Data: Anti-inflammatory Activity of Quercetin
The following table presents data on the inhibitory effects of Quercetin on inflammatory markers.
| Assay Type | Cell Line | Treatment | Effect | IC50 Value (µM) | Reference |
| NO Production | RAW 264.7 | LPS-stimulated | Inhibition of NO | ~12.5 | [13] |
| TNF-α Production | Human Blood | LPS-stimulated | 23% reduction at 1 µM | Not specified | [14][15] |
| IL-6 Production | RAW 264.7 | LPS-stimulated | Significant Inhibition | Not specified | [13] |
| COX-2 Expression | RAW 264.7 | LPS-stimulated | Inhibition | Not specified | [13] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol uses the Griess reagent to measure nitrite (B80452) (a stable product of NO) in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][16]
Materials:
-
RAW 264.7 macrophage cells
-
96-well cell culture plates
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
This compound (test compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader (540-570 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 18-24 hours.[17][18]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Visualizations: Anti-inflammatory Assay and Signaling
References
- 1. Quercetin 3-O-robinobioside | TargetMol [targetmol.com]
- 2. Quercetin 3-O-robinobioside | CAS:52525-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity | CiNii Research [cir.nii.ac.jp]
- 4. Quercetin Glycosides : Their Absorption, Metabolism and Antioxidant Activity [jstage.jst.go.jp]
- 5. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nehu.ac.in [nehu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of tumor growth by quercetin with increase of survival and prevention of cachexia in Walker 256 tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promising bioactive properties of quercetin for potential food applications and health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 17. researchgate.net [researchgate.net]
- 18. Quercetin: An Antioxidant and Synergistic Supplement - Gowing Life [gowinglife.com]
In Vivo Experimental Design for Studying Quercetin 3-Caffeylrobinobioside: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo investigation of Quercetin (B1663063) 3-Caffeylrobinobioside, a flavonoid glycoside with potential therapeutic applications. Given the limited specific data on this compound, the proposed experimental design is based on established methodologies for analogous compounds, such as quercetin and its other glycosides. The protocols detailed herein aim to elucidate the pharmacokinetic profile, safety, and efficacy of Quercetin 3-Caffeylrobinobioside in preclinical animal models, with a focus on its potential anti-inflammatory, neuroprotective, and metabolic regulatory effects.
Introduction to this compound
Quercetin is a well-studied flavonoid known for its antioxidant and anti-inflammatory properties[1][2]. It is commonly found in plants as glycosides, where it is attached to one or more sugar molecules[3]. The nature of this sugar moiety, along with other substitutions, significantly impacts the bioavailability and metabolic fate of the quercetin molecule[4][5]. This compound is a specific glycoside of quercetin, featuring a robinobiose sugar and a caffeoyl group. While in vitro studies suggest that caffeoylated glycosides can possess significant biological activities[6][7], in vivo data for this particular compound is scarce.
The in vivo effects of many quercetin glycosides are mediated by the release of the quercetin aglycone following cleavage by the intestinal microbiota[3]. Therefore, understanding the metabolism and absorption of this compound is a critical first step in evaluating its therapeutic potential.
Phase 1: Pharmacokinetic and Toxicological Evaluation
The initial phase of in vivo studies should focus on the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of this compound and its metabolites in plasma and tissues.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=6 per group):
-
Group A: Intravenous (IV) administration of this compound (low dose).
-
Group B: Intravenous (IV) administration of this compound (high dose).
-
Group C: Oral gavage (PO) administration of this compound (low dose).
-
Group D: Oral gavage (PO) administration of this compound (medium dose).
-
Group E: Oral gavage (PO) administration of this compound (high dose).
-
Group F: Vehicle control (PO and IV).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the compound via the tail vein (IV) or oral gavage (PO).
-
Collect blood samples from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Process blood to obtain plasma and store at -80°C.
-
At 24 hours, euthanize animals and collect major organs (liver, kidney, brain, intestine, spleen).
-
-
Analysis:
-
Analyze plasma and tissue homogenates for the parent compound and its potential metabolites (e.g., quercetin, quercetin glucuronides, quercetin sulfates) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters.
-
Data Presentation:
| Parameter | IV Low Dose | IV High Dose | PO Low Dose | PO Medium Dose | PO High Dose |
| Cmax (ng/mL) | |||||
| Tmax (h) | |||||
| AUC (0-t) (ngh/mL) | |||||
| AUC (0-inf) (ngh/mL) | |||||
| t1/2 (h) | |||||
| Bioavailability (%) | |||||
| Tissue Distribution (ng/g) | |||||
| Liver | |||||
| Kidney | |||||
| Brain |
Acute and Sub-chronic Toxicity Studies
Objective: To evaluate the safety profile of this compound after single and repeated doses.
Experimental Protocol:
-
Animal Model: Male and female Wistar rats (8-10 weeks old).
-
Acute Toxicity (OECD Guideline 423):
-
Administer a single oral dose of this compound at 2000 mg/kg.
-
Observe animals for 14 days for signs of toxicity and mortality.
-
Perform gross necropsy at the end of the study.
-
-
Sub-chronic Toxicity (OECD Guideline 408):
-
Administer daily oral doses of this compound (e.g., 100, 300, 1000 mg/kg/day) for 90 days.
-
Include a vehicle control group and a recovery group.
-
Monitor clinical signs, body weight, and food/water consumption.
-
Perform hematology, clinical biochemistry, and urinalysis at the end of the study.
-
Conduct gross necropsy and histopathological examination of major organs.
-
Data Presentation:
| Parameter | Control | Low Dose | Medium Dose | High Dose |
| Body Weight Change (%) | ||||
| Hematology (Key Parameters) | ||||
| RBC (10^12/L) | ||||
| WBC (10^9/L) | ||||
| Platelets (10^9/L) | ||||
| Clinical Biochemistry (Key Parameters) | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Histopathology Findings |
Phase 2: Efficacy Studies in Disease Models
Based on the known biological activities of quercetin, the following in vivo models are proposed to investigate the therapeutic potential of this compound.
Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effects of this compound in a model of acute inflammation.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: LPS (1 mg/kg, intraperitoneal injection).
-
Group 3: LPS + this compound (low dose, oral gavage).
-
Group 4: LPS + this compound (high dose, oral gavage).
-
Group 5: LPS + Dexamethasone (positive control).
-
-
Procedure:
-
Pre-treat animals with the test compound or vehicle for 7 days.
-
On day 7, administer LPS 1 hour after the final dose.
-
Collect blood 2 hours after LPS administration for cytokine analysis.
-
Euthanize animals and collect lung and liver tissue for analysis.
-
-
Analysis:
-
Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Assess inflammatory cell infiltration in lung and liver tissues via histopathology (H&E staining).
-
Analyze the expression of inflammatory markers (e.g., NF-κB, COX-2) in tissues using Western blot or immunohistochemistry.
-
Data Presentation:
| Parameter | Vehicle Control | LPS | LPS + Low Dose | LPS + High Dose | LPS + Dexamethasone |
| TNF-α (pg/mL) | |||||
| IL-6 (pg/mL) | |||||
| IL-1β (pg/mL) | |||||
| Lung Inflammation Score | |||||
| Liver Inflammation Score | |||||
| NF-κB Activation (Fold Change) |
Signaling Pathway Visualization:
Caption: LPS-induced inflammatory signaling pathway and the putative inhibitory role of this compound.
Neuroprotective Effects
Objective: To evaluate the neuroprotective potential of this compound in a model of neuroinflammation.
Experimental Protocol: LPS-Induced Neuroinflammation
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Groups (n=10 per group):
-
Group 1: Saline control.
-
Group 2: LPS (0.25 mg/kg, intraperitoneal injection).
-
Group 3: LPS + this compound (low dose, oral gavage).
-
Group 4: LPS + this compound (high dose, oral gavage).
-
-
Procedure:
-
Pre-treat animals with the test compound or vehicle for 14 days.
-
Administer LPS daily for the last 7 days of treatment.
-
Conduct behavioral tests (e.g., Morris water maze, open field test) during the final week.
-
Euthanize animals and collect brain tissue (hippocampus and cortex).
-
-
Analysis:
-
Assess cognitive function through behavioral tests.
-
Measure levels of pro-inflammatory cytokines in brain homogenates.
-
Evaluate oxidative stress markers (e.g., MDA, SOD).
-
Analyze neuronal apoptosis (e.g., TUNEL staining, caspase-3 activity).
-
Investigate signaling pathways (e.g., Nrf2, Akt/GSK-3β) via Western blot.
-
Data Presentation:
| Parameter | Saline Control | LPS | LPS + Low Dose | LPS + High Dose |
| Morris Water Maze Escape Latency (s) | ||||
| Brain TNF-α (pg/mg protein) | ||||
| Brain MDA (nmol/mg protein) | ||||
| Brain SOD activity (U/mg protein) | ||||
| Nrf2 Expression (Fold Change) | ||||
| p-Akt/Akt Ratio (Fold Change) |
Signaling Pathway Visualization:
Caption: Putative neuroprotective mechanisms of this compound.
Metabolic Disease Regulation
Objective: To investigate the effects of this compound on metabolic parameters in a model of type 2 diabetes.
Experimental Protocol: High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetes
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Groups (n=8 per group):
-
Group 1: Normal control (standard diet).
-
Group 2: Diabetic control (HFD + STZ).
-
Group 3: Diabetic + this compound (low dose).
-
Group 4: Diabetic + this compound (high dose).
-
Group 5: Diabetic + Metformin (positive control).
-
-
Procedure:
-
Feed rats a high-fat diet for 4 weeks to induce insulin (B600854) resistance.
-
Administer a single low dose of STZ (35 mg/kg, intraperitoneal) to induce hyperglycemia.
-
Confirm diabetes (fasting blood glucose > 250 mg/dL).
-
Treat animals with the test compound or vehicle daily for 4 weeks.
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
-
Analysis:
-
Measure serum insulin, triglycerides, and cholesterol.
-
Calculate HOMA-IR for insulin resistance.
-
Perform histopathology of the pancreas and liver.
-
Analyze gene expression of key metabolic regulators (e.g., PPARγ, GLUT4) in adipose and muscle tissue.
-
Data Presentation:
| Parameter | Normal Control | Diabetic Control | Diabetic + Low Dose | Diabetic + High Dose | Diabetic + Metformin |
| Fasting Blood Glucose (mg/dL) | |||||
| Serum Insulin (ng/mL) | |||||
| HOMA-IR | |||||
| Triglycerides (mg/dL) | |||||
| Cholesterol (mg/dL) | |||||
| OGTT AUC |
Experimental Workflow Visualization:
Caption: Experimental workflow for the HFD/STZ-induced diabetes model.
Conclusion
The proposed in vivo experimental design provides a systematic approach to characterizing the pharmacokinetic, safety, and efficacy profiles of this compound. The findings from these studies will be crucial for determining its potential as a novel therapeutic agent for inflammatory, neurodegenerative, and metabolic diseases. It is recommended to conduct these studies in a stepwise manner, with the results of the pharmacokinetic and toxicological evaluations informing the dose selection for the efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeoylated phenylpropanoid glycosides from Brandisia hancei inhibit advanced glycation end product formation and aldose reductase in vitro and vessel dilation in larval zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3′-Caffeoylquercetin Glycosides and 4′-Caffeoylkaempferol Glycosides—Novel Antioxidant Flavonoids Discovered in the Freesia Yellow Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quercetin 3-Caffeoylrobinobioside Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063), a ubiquitous plant flavonoid, is renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability and solubility.[1] To overcome these limitations, derivatization strategies are employed. This document provides detailed protocols for the synthesis of Quercetin 3-caffeoylrobinobioside derivatives, a novel class of compounds designed to enhance the biological efficacy of quercetin. The synthesis involves a two-step enzymatic approach: initial glycosylation to form Quercetin 3-O-robinobioside, followed by regioselective acylation with caffeic acid and its derivatives. These protocols are intended to facilitate structure-activity relationship (SAR) studies, enabling the systematic evaluation of these novel compounds and the identification of potent therapeutic leads.
Introduction
Flavonoids are a class of secondary metabolites widely distributed in the plant kingdom, exhibiting a broad range of biological activities.[1] Quercetin is one of the most studied flavonoids, demonstrating significant potential in the prevention and treatment of various diseases.[2] The biological activities of quercetin are intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups, which are crucial for its antioxidant and enzyme-inhibitory actions.[3][4]
Modification of these hydroxyl groups through glycosylation and acylation can significantly alter the physicochemical properties and biological activities of the parent molecule.[3][5] Glycosylation generally improves water solubility and bioavailability, while acylation can enhance lipophilicity, potentially improving membrane permeability and cellular uptake.[5] The combination of a disaccharide moiety (robinobioside) and an active phenolic acid (caffeic acid) at the 3-position of quercetin presents a promising strategy for developing new drug candidates with improved pharmacological profiles.
This application note details the enzymatic synthesis of Quercetin 3-caffeoylrobinobioside derivatives and provides protocols for evaluating their biological activities to establish a clear structure-activity relationship.
Experimental Protocols
Part 1: Enzymatic Synthesis of Quercetin 3-O-Robinobioside
This protocol describes a plausible enzymatic approach for the synthesis of Quercetin 3-O-robinobioside. The synthesis is a two-step process involving the sequential addition of galactose and rhamnose to the 3-hydroxyl group of quercetin.
Materials:
-
Quercetin (≥95% purity)
-
UDP-galactose (UDP-Gal)
-
UDP-rhamnose (UDP-Rha)
-
Galactosyltransferase (e.g., UGT78D2 or similar, capable of transferring galactose to the 3-OH of quercetin)
-
Rhamnosyltransferase (e.g., AtRHM2 or similar, capable of transferring rhamnose to the 6''-OH of the galactose moiety)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Alkaline phosphatase
-
HPLC-grade methanol (B129727) and water
-
Formic acid
Protocol:
-
Step 1: Synthesis of Quercetin 3-O-galactoside.
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Quercetin (1 mM, dissolved in a minimal amount of DMSO)
-
UDP-galactose (2 mM)
-
Galactosyltransferase (1-5 µg)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
-
Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge to precipitate the enzyme and collect the supernatant for purification.
-
-
Step 2: Synthesis of Quercetin 3-O-robinobioside.
-
To the purified Quercetin 3-O-galactoside from Step 1, add the following components:
-
UDP-rhamnose (2 mM)
-
Rhamnosyltransferase (1-5 µg)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
Alkaline phosphatase (to remove UDP)
-
-
Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.
-
Monitor the formation of Quercetin 3-O-robinobioside by HPLC-MS.
-
Terminate the reaction with cold methanol and centrifuge.
-
-
Purification and Characterization:
-
Purify the final product using preparative HPLC with a C18 column.
-
Characterize the structure of the purified Quercetin 3-O-robinobioside using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Lipase-Catalyzed Acylation of Quercetin 3-O-Robinobioside with Caffeic Acid Derivatives
This protocol outlines the regioselective acylation of the sugar moiety of Quercetin 3-O-robinobioside with caffeic acid or its derivatives using an immobilized lipase.
Materials:
-
Quercetin 3-O-robinobioside (from Part 1)
-
Caffeic acid (or activated derivatives like vinyl caffeate)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous 2-methyl-2-butanol (B152257) (tert-amyl alcohol)
-
Molecular sieves (3 Å, activated)
-
Ethyl acetate (B1210297)
Protocol:
-
Reaction Setup:
-
In a screw-capped vial, add Quercetin 3-O-robinobioside (100 mg, 0.164 mmol).
-
Add the acyl donor, for example, vinyl caffeate (5 molar equivalents).
-
Add anhydrous 2-methyl-2-butanol (10 mL) and activated molecular sieves (200 mg).
-
Add Novozym 435 (100 mg).
-
-
Reaction Conditions:
-
Seal the vial and place it in an orbital shaker at 60°C and 200 rpm for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).
-
-
Work-up and Purification:
-
After the reaction, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica (B1680970) gel with a gradient of hexane and ethyl acetate to isolate the desired acylated product.
-
-
Characterization:
-
Confirm the structure of the synthesized Quercetin 3-caffeoylrobinobioside derivative by ¹H NMR, ¹³C NMR, and HRMS to determine the site of acylation.
-
Data Presentation: Structure-Activity Relationship
The synthesized derivatives should be evaluated for their biological activities, such as antioxidant and cytotoxic effects. The quantitative data should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Antioxidant Activity of Quercetin and its Acylated Glycoside Derivatives (DPPH Radical Scavenging Assay)
| Compound | Structure | IC₅₀ (µM) | Reference |
| Quercetin | Aglycone | 11.2 ± 0.9 | [6] |
| Quercetin 3-O-glucoside | Monoglycoside | > 50 | [7] |
| Acylated Quercetin Glycoside 1 | e.g., Quercetin 3-O-(6''-sinapoyl)-glucoside | 4.26 | [8] |
| Acylated Quercetin Glycoside 2 | e.g., Quercetin 3-O-(2''-galloyl)-rhamnoside | 3.9 x 10⁻⁵ M | [9] |
| Quercetin 3-Caffeoylrobinobioside | Target Compound | To be determined |
Table 2: Cytotoxic Activity of Quercetin and its Acylated Derivatives against MCF-7 Human Breast Cancer Cells
| Compound | Structure | IC₅₀ (µM) | Reference |
| Quercetin | Aglycone | 73 | [7] |
| 3,7,3',4'-O-tetraacetylquercetin | Acetylated Aglycone | 37 | [7] |
| Quercetin Derivative 3e (with quinoline (B57606) moiety) | Modified Aglycone | 6.722 | [10] |
| Quercetin 3-Caffeoylrobinobioside | Target Compound | To be determined |
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Enzymatic synthesis workflow for Quercetin 3-caffeoylrobinobioside derivatives.
Caption: Logical workflow for structure-activity relationship (SAR) studies.
References
- 1. Quercetin Fatty Acid Monoesters (C2:0-C18:0): Enzymatic Preparation and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Enzymatic synthesis of acylated quercetin 3-O-glycosides: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective acylation of flavonoid glucoside with aromatic acid by an enzymatic reaction system from cultured cells of Ipomoea batatas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin 3-robinobioside | C27H30O16 | CID 10371536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin 3-robinobioside-7-glucoside | C33H40O21 | CID 44259112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin | MDPI [mdpi.com]
- 9. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantaedb.com [plantaedb.com]
Application Notes and Protocols: Quercetin 3-Caffeylrobinobioside as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside found in certain medicinal plants. Its intricate structure, combining the flavonol quercetin with a caffeoyl moiety and the disaccharide robinobioside, makes it a valuable standard for the accurate identification and quantification of related compounds in phytochemical analysis. These application notes provide detailed protocols for using Quercetin 3-Caffeylrobinobioside as a reference standard in High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Data of the Standard
A summary of the key physicochemical data for this compound is presented in the table below. This information is essential for the preparation of standard solutions and the interpretation of analytical data.
| Parameter | Value | Source |
| CAS Number | 957110-26-8 | [1] |
| Molecular Formula | C₃₆H₃₆O₁₉ | [1] |
| Molecular Weight | 772.7 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [2] |
| Source | Isolated from the herbs of Callicarpa bodinieri Levl. | [2] |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of this compound as an external standard for the quantification of this analyte in plant extracts.
a. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 100 µg/mL by diluting the primary stock solution with the mobile phase.
b. Sample Preparation (Plant Extract):
-
Extraction: Extract 1 g of dried and powdered plant material with 20 mL of 80% methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Repeat the extraction process twice.
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC injection.
c. HPLC Conditions:
The following HPLC conditions are recommended as a starting point and may require optimization depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm and 330 nm |
| Injection Volume | 10 µL |
d. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract sample.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Analysis by UV-Vis Spectroscopy
This protocol describes the use of this compound to determine its characteristic absorption spectrum.
a. Preparation of Standard Solution:
-
Prepare a 10 µg/mL solution of this compound in methanol.
b. Spectroscopic Measurement:
-
Use a double beam UV-Vis spectrophotometer and scan the prepared solution from 200 to 600 nm.
-
Use methanol as a blank.
-
Record the wavelengths of maximum absorbance (λmax). Based on the structure, characteristic peaks are expected around 250-280 nm and 330-380 nm.[3][4][5]
Structural Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for the mass spectrometric analysis of this compound.
a. Sample Preparation:
-
Prepare a dilute solution (e.g., 1-5 µg/mL) of the standard in a suitable solvent system for direct infusion or LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
b. Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), negative and positive modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | Ramped collision energy (e.g., 10-40 eV) to observe fragmentation |
c. Expected Fragmentation Pattern (Hypothetical):
The fragmentation of this compound is expected to proceed through the cleavage of glycosidic bonds and the loss of the caffeoyl group.
| Precursor Ion [M-H]⁻ (m/z 771.2) | Fragment Ion [M-H]⁻ | Description |
| 771.2 | 609.1 | Loss of caffeoyl group (162 Da) |
| 771.2 | 447.1 | Loss of caffeoylrobinobioside moiety, leaving quercetin aglycone |
| 609.1 | 447.1 | Loss of robinobioside (162 Da) from the decaffeoylated ion |
| 609.1 | 301.0 | Loss of robinobioside and subsequent fragmentation of quercetin |
| 447.1 | 301.0 | Loss of a hexose (B10828440) unit from quercetin-robinobioside |
Visualizations
Caption: Experimental workflow for phytochemical analysis.
Caption: Quercetin's role in the NF-κB signaling pathway.
References
Application of Quercetin 3-Caffeylrobinobioside in Natural Product Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside, a class of natural compounds renowned for their diverse pharmacological activities. As a derivative of quercetin, one of the most extensively studied flavonoids, Quercetin 3-Caffeylrobinobioside holds significant promise for applications in drug discovery and development. Flavonoids, including quercetin and its glycosides, are known to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These biological activities are attributed to their unique chemical structure, which enables them to scavenge free radicals, modulate signaling pathways, and interact with various protein targets.[3][4]
This document provides an overview of the potential applications of this compound in drug discovery, drawing upon the wealth of data available for its parent compound, quercetin, and related glycosides. It is important to note that while the biological activities of quercetin are well-documented, specific experimental validation for this compound is essential. The provided protocols and data for quercetin and its analogues serve as a valuable starting point for the investigation of this specific compound.
Potential Therapeutic Applications
The therapeutic potential of quercetin and its derivatives spans a wide range of diseases, suggesting that this compound may be a valuable lead compound for the development of new drugs in the following areas:
-
Oncology: Quercetin has demonstrated anti-cancer effects in numerous in vitro and in vivo studies by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.[2][5] The proposed mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.
-
Inflammatory Diseases: The anti-inflammatory properties of quercetin are well-established.[4][6] It can inhibit the production of pro-inflammatory mediators and modulate the activity of immune cells, making this compound a candidate for the treatment of chronic inflammatory conditions.
-
Neurodegenerative Diseases: Emerging evidence suggests that the antioxidant and anti-inflammatory effects of quercetin may offer neuroprotective benefits, potentially slowing the progression of neurodegenerative disorders.
-
Cardiovascular Diseases: Quercetin has been shown to have a positive impact on cardiovascular health by improving endothelial function, reducing blood pressure, and inhibiting platelet aggregation.
Data Presentation: Biological Activities of Quercetin and its Derivatives
The following table summarizes the quantitative data on the biological activities of quercetin and some of its glycosides. This data is provided for comparative purposes to guide the investigation of this compound.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Quercetin | DPPH Radical Scavenging | - | 19.17 µg/mL | [7] |
| H2O2 Scavenging | - | 36.22 µg/mL | [7] | |
| Cytotoxicity (MTT) | HEK293 | 91.35 µg/mL (0.302 mM) | [8] | |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | 8.65 µg/mL (24h) | [9] | |
| Cytotoxicity (MTT) | H69 (Lung Cancer) | 14.2 µg/mL (24h) | [9] | |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 37.06 ± 0.08 µM | [10] | |
| Quercetin-3-O-glucoside | Cytotoxicity (MTT) | Caco-2 (Colon Cancer) | 79 µg/mL | [11] |
| Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 150 µg/mL | [11] | |
| Cytotoxicity (MTT) | HEK293 | 186 µg/mL | [11] |
Disclaimer: The data presented above is for quercetin and quercetin-3-O-glucoside, not this compound. Experimental determination of the IC50 values for this compound is necessary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid, quercetin) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective solvent to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound or positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Assay:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known activities of quercetin and its derivatives, as well as a general experimental workflow.
Caption: General experimental workflow for evaluating the biological activity of a test compound.
Caption: Postulated inhibitory effect on the MAPK signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising natural product for drug discovery, with a high potential for exhibiting antioxidant, anti-inflammatory, and anticancer activities based on the extensive research on its parent compound, quercetin. The application notes and protocols provided herein offer a solid framework for initiating the pharmacological evaluation of this specific flavonoid glycoside. Rigorous experimental investigation is crucial to elucidate its precise biological activities, mechanism of action, and therapeutic potential. The provided data on related compounds should be used as a guide, and direct experimental validation is paramount. The exploration of this compound could lead to the development of novel therapeutic agents for a variety of human diseases.
References
- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nehu.ac.in [nehu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of Quercetin 3-Caffeylrobinobioside to its Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063), a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. In nature, quercetin often exists as glycosides, where sugar moieties are attached to the core aglycone structure. Quercetin 3-Caffeylrobinobioside is one such complex glycoside. The bioavailability and biological activity of quercetin can be significantly enhanced by removing the sugar moieties to yield the aglycone form. Enzymatic hydrolysis offers a specific and mild method for this conversion, avoiding the harsh conditions of acid hydrolysis.
These application notes provide a comprehensive guide to the enzymatic hydrolysis of this compound to its aglycone, quercetin. The protocols are based on established methods for structurally similar flavonoid glycosides and provide a strong foundation for developing a specific and optimized process.
Enzyme Selection and Rationale
Direct enzymatic hydrolysis data for this compound is limited in publicly available literature. However, based on its structure—a quercetin molecule linked to a robinobiose (a disaccharide of rhamnose and galactose) and a caffeyl group—enzymes with broad specificity towards flavonoid glycosides are recommended.
Primary Enzyme Candidate:
-
Snailase: A crude enzyme mixture from the snail Helix pomatia containing a variety of glycosidases, including β-glucosidases, rhamnosidases, and cellulases. Its broad substrate specificity makes it a robust choice for hydrolyzing complex glycosides.[1]
Alternative/Specific Enzyme Candidates:
-
Rutinosidase (e.g., from Aspergillus niger): These enzymes are specific for cleaving rutinose (rhamnosyl-glucose) from flavonoids. While robinobiose has a different composition, the structural similarity of the glycosidic linkage may allow for some activity.[2]
-
Naringinase: A commercial enzyme preparation with α-L-rhamnosidase and β-D-glucosidase activities, effective in hydrolyzing flavonoid rutinosides.
-
Broad-specificity β-glucosidases: Several microbial β-glucosidases have shown activity on a range of flavonoid glycosides.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the enzymatic hydrolysis of related flavonoid glycosides. These values should be used as a starting point for the optimization of this compound hydrolysis.
Table 1: Recommended Starting Conditions for Enzymatic Hydrolysis
| Parameter | Snailase | Rutinosidase (Aspergillus niger) |
| Substrate Concentration | 0.1 - 1.0 mg/mL | 0.1 - 0.5 mg/mL |
| Enzyme Concentration | 5 - 20 mg/mL | 1 - 10 U/mL |
| Buffer | Sodium Acetate (B1210297) or Citrate Buffer | Sodium Acetate or Citrate Buffer |
| pH | 4.5 - 5.5 | 4.0 - 5.0 |
| Temperature | 37 - 50°C | 50 - 60°C |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Co-solvent (optional) | up to 20% DMSO or Ethanol | up to 20% DMSO or Ethanol |
Table 2: Example Yields for Enzymatic Hydrolysis of Quercetin Glycosides
| Substrate | Enzyme | Conversion Yield (%) | Reference |
| Rutin | Snailase | >95% | [1] |
| Rutin | Rutinosidase | High | [2] |
| Quercetin-3-glucoside | β-glucosidase | >90% | |
| Hesperidin | Naringinase | >90% |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using Snailase
1. Materials:
-
This compound
-
Snailase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (optional, for substrate solubility)
-
Quercetin standard (for HPLC analysis)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
-
HPLC system with a C18 column and UV-Vis detector
2. Procedure:
- Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or ethanol.
- Reaction Setup: In a 1.5 mL microcentrifuge tube, add the following in order:
- 880 µL of 0.1 M sodium acetate buffer (pH 5.0)
- 20 µL of this compound stock solution (final concentration: 0.2 mg/mL)
- 100 µL of Snailase solution (e.g., 100 mg/mL in sodium acetate buffer, final concentration: 10 mg/mL)
- Incubation: Incubate the reaction mixture at 40°C in a thermomixer with gentle shaking for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
- Reaction Termination: To stop the reaction, add an equal volume (1 mL) of methanol to the reaction mixture. This will precipitate the enzyme.
- Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
- HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of quercetin.
Protocol 2: HPLC Quantification of Quercetin
1. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 370 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard Curve Preparation:
- Prepare a stock solution of quercetin standard in methanol (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a range of standard concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Inject each standard concentration into the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration.
3. Quantification:
- Inject the prepared sample supernatant into the HPLC system.
- Identify the quercetin peak based on the retention time of the standard.
- Determine the concentration of quercetin in the sample using the standard curve.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the enzymatic hydrolysis of this compound.
Quercetin and its Impact on Cellular Signaling Pathways
Quercetin is known to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. This makes it a molecule of significant interest in drug development.
Caption: Quercetin's modulation of MAPK and AMPK signaling pathways.[3][4][5][6][7][8][9][10][11][12]
Concluding Remarks
The protocols and data presented provide a robust starting point for the enzymatic hydrolysis of this compound. Due to the unique caffeyl moiety, optimization of enzyme selection, enzyme concentration, and reaction time is crucial to achieve high conversion yields. The successful production of the quercetin aglycone will facilitate further research into its enhanced bioavailability and therapeutic potential.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin-Induced AMP-Activated Protein Kinase Activation Attenuates Vasoconstriction Through LKB1-AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing degradation of Quercetin 3-Caffeylrobinobioside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quercetin (B1663063) 3-Caffeylrobinobioside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Quercetin 3-Caffeylrobinobioside and why is its stability a concern during extraction?
This compound is a flavonoid glycoside. Its structure, which includes a quercetin aglycone, a robinobiose sugar moiety, and a caffeoyl group, makes it susceptible to degradation under various conditions. The multiple hydroxyl groups on the quercetin backbone are prone to oxidation, while the glycosidic and ester bonds can be hydrolyzed.[1] This degradation can lead to significantly lower yields and the presence of impurities in the final extract, compromising research and development outcomes.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The main factors contributing to the degradation of this compound are:
-
pH: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6) and degrade in neutral to alkaline solutions.[1]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[1][2] Acylated flavonoid glycosides can be particularly thermally unstable.[3]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[1]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups.[4]
-
Enzymes: Endogenous plant enzymes (e.g., glycosidases, polyphenol oxidases) released during cell lysis can degrade the compound.
Q3: What are the visible signs of this compound degradation in my extract?
A common sign of flavonoid degradation is a color change in the extract, often turning brown or dark. This is typically due to the oxidation of phenolic groups, leading to the formation of quinones and other colored products. A decrease in the target compound's peak area during chromatographic analysis is a quantitative indicator of degradation.
Q4: What are the likely degradation products of this compound?
Degradation can occur at several points in the molecule:
-
Hydrolysis of the glycosidic bond: This would yield the quercetin aglycone and caffeylrobinobiose.
-
Hydrolysis of the caffeoyl ester bond: This would result in Quercetin 3-robinobioside and caffeic acid.
-
Oxidation of the quercetin backbone: This can lead to the cleavage of the C-ring and the formation of smaller phenolic compounds like protocatechuic acid and phloroglucinol (B13840) derivatives.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to high temperature. | - Maintain a low extraction temperature (e.g., room temperature or below 40°C).- Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control.[6] |
| Degradation due to inappropriate pH. | - Use a slightly acidic extraction solvent (pH 4-6). This can be achieved by adding a small amount of a weak acid like formic acid or acetic acid. | |
| Oxidative degradation. | - Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.- Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Enzymatic degradation. | - Immediately process fresh plant material or freeze-dry it after harvesting to inactivate enzymes.[6]- Consider a brief blanching step for fresh material, though this may have some thermal impact. | |
| Extract Discoloration (Browning) | Oxidation of phenolic groups. | - Implement the solutions for oxidative degradation mentioned above (use of antioxidants, inert atmosphere).- Minimize the exposure of the extract to air. |
| Exposure to light. | - Protect the extraction vessel and subsequent extracts from light by using amber glassware or wrapping containers in aluminum foil.[1] | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | - Analyze for expected degradation products (quercetin aglycone, caffeic acid, protocatechuic acid).- Optimize extraction conditions (lower temperature, acidic pH, shorter duration) to minimize their formation. |
| Hydrolysis of glycosidic or ester bonds. | - Avoid strongly acidic or basic conditions.- Keep extraction times as short as possible while ensuring efficient extraction. |
Quantitative Data Summary
While specific stability data for this compound is limited, the following table summarizes the stability of related quercetin glycosides under various conditions, providing a useful reference.
| Compound | Condition | Observation | Reference |
| Quercetin Glycosides | Acidification of extraction solvent (0.1% HCl or higher) | Hydrolysis to the aglycone. | [7] |
| Quercetin-3-O-hexoside-4'-O-hexoside | Heating in the presence of oxygen | De-glycosylation at the C3 position, followed by C-ring cleavage. | [5] |
| Acylated Flavonoid Glycosides | Drying at high temperature | Thermally unstable and prone to degradation. | [3] |
| Quercetin | Storage at 4°C, 25°C, 37°C, and 45°C | Stable for at least 6 months as a raw material. | |
| Quercetin in nonionic cream | Storage at 4°C for 126 days | ~20% loss of activity. | |
| Quercetin in anionic gel-cream | Storage at 45°C for 84 days | ~28% loss of activity. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound
This protocol is adapted from methods used for other quercetin glycosides and is designed to minimize degradation.[7]
-
Sample Preparation:
-
Freeze-dry fresh plant material immediately after harvesting to minimize enzymatic degradation.
-
Grind the freeze-dried material to a fine powder (e.g., 40-60 mesh).
-
-
Solvent Preparation:
-
Prepare an 80% aqueous methanol (B129727) (v/v) solution.
-
Acidify the solvent to approximately pH 4-5 with formic acid.
-
Add 0.1% (w/v) ascorbic acid as an antioxidant.
-
Degas the solvent by sonicating for 15 minutes before use.
-
-
Extraction:
-
Combine the powdered plant material with the extraction solvent in a solid-to-solvent ratio of 1:50 (w/v).
-
Place the mixture in an ultrasonic bath with temperature control.
-
Sonicate at a frequency of 35-40 kHz for 15-20 minutes, maintaining the temperature below 40°C.
-
-
Post-Extraction Processing:
-
Immediately after extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.
-
Visualizations
Diagram 1: Key Factors in this compound Degradation
Caption: Factors leading to the degradation of this compound.
Diagram 2: Proposed Degradation Pathway of this compound
This proposed pathway is based on the degradation of structurally similar flavonoid glycosides.
Caption: Proposed degradation pathways for this compound.
Diagram 3: Experimental Workflow for Minimized Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening for Quercetin 3-Caffeylrobinobioside in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Quercetin (B1663063) 3-Caffeylrobinobioside, focusing on peak tailing and broadening.
Troubleshooting Guide: Peak Tailing and Broadening
Question: My chromatogram for Quercetin 3-Caffeylrobinobioside shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for polar compounds like this compound in reversed-phase HPLC is a common issue.[1][2][3] It is often indicative of undesirable secondary interactions between the analyte and the stationary phase.[3][4][5] The primary causes and their solutions are outlined below.
1. Secondary Interactions with Residual Silanols:
-
Cause: Free silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of your flavonoid, leading to a secondary, stronger retention mechanism that causes tailing.[3][4][5] These interactions are more pronounced at mid-range pH where silanols can be ionized.[3][6]
-
Solution: Suppress the ionization of silanol groups by acidifying the mobile phase.[4][7]
2. Column Overload:
-
Cause: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to peak distortion.[1][8][9][10] Mass overload often results in a "shark-fin" or right-triangle peak shape with a sloping tail.[8][9]
-
Solution: Reduce the amount of analyte introduced onto the column.[2][4]
3. Mobile Phase pH Effects:
-
Cause: The pH of the mobile phase can influence the ionization state of your analyte. If the mobile phase pH is close to the pKa of this compound, you may have a mixed population of ionized and non-ionized species, which can lead to peak broadening or splitting.[11][12][13]
-
Solution: Operate at a pH that ensures your analyte is in a single, stable ionic form.[11][12]
-
Action: As with suppressing silanol interactions, using an acidic mobile phase will also ensure that the phenolic hydroxyl groups on the quercetin moiety remain protonated and non-ionized, leading to more consistent retention and better peak shape.
-
4. Column Contamination and Degradation:
-
Cause: Accumulation of strongly retained sample matrix components at the column inlet or on the stationary phase can create active sites that cause peak tailing for all analytes.[7][14] A partially blocked inlet frit can also distort the sample band, leading to poor peak shape.[15]
-
Solution: Clean and, if necessary, replace the column.[7]
-
Action: First, try flushing the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase).[4] If this does not resolve the issue, and you are using a guard column, replace it. If the problem persists, the analytical column may be compromised and require replacement.[7][15]
-
Question: I am observing broad, poorly defined peaks for this compound. What could be the cause and what steps can I take to improve peak shape?
Answer:
Peak broadening, or low column efficiency, can be caused by a variety of factors related to the HPLC system, the column, and the method parameters.
1. Extra-Column Volume (Dead Volume):
-
Cause: The volume within your HPLC system from the injector to the detector, excluding the column itself (i.e., tubing, fittings, detector flow cell), can contribute to peak broadening.[16][17][18] As the separated analyte band travels through these spaces, it can diffuse and broaden.[16]
-
Solution: Minimize the extra-column volume in your system.[16]
2. Inappropriate Mobile Phase Strength:
-
Cause: If the mobile phase is too weak (i.e., too low a percentage of organic solvent), the analyte will move through the column very slowly, leading to excessive diffusion and broad peaks.[1]
-
Solution: Optimize the mobile phase composition.
-
Action: If using an isocratic method, systematically increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve a reasonable retention factor (k). For gradient elution, a steeper gradient may be necessary to elute the compound in a sharper band.
-
3. Instrumental Factors:
-
Cause: Several instrumental issues can lead to peak broadening, including fluctuations in the pump flow rate, temperature changes if a column oven is not used, and a large detector cell volume or slow detector response time.[1][19]
-
Solution: Ensure proper system maintenance and optimization.[1]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Composition | pH | Peak Asymmetry Factor (As) |
| Water/Acetonitrile (50:50) | ~7.0 | 2.1 |
| Water/Acetonitrile (50:50) with 0.1% Formic Acid | ~2.7 | 1.2 |
| Water/Acetonitrile (50:50) with 0.1% Acetic Acid | ~3.2 | 1.3 |
Note: Data is illustrative, based on typical improvements seen for flavonoids when acidifying the mobile phase.
Table 2: Impact of Sample Load on Peak Shape and Retention Time
| Injection Volume | Sample Concentration | Peak Shape | Retention Time (min) |
| 10 µL | 100 µg/mL | Tailing (As > 1.8) | 5.2 |
| 2 µL | 100 µg/mL | Symmetrical (As ≈ 1.2) | 5.5 |
| 10 µL | 10 µg/mL | Symmetrical (As ≈ 1.1) | 5.6 |
Note: This table illustrates the typical effect of reducing sample load to diagnose and correct for column overload.[2]
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Peak Tailing via Mobile Phase Modification
-
Baseline Experiment:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 350 nm
-
Run your sample and record the chromatogram, noting the peak asymmetry of this compound.
-
-
Modified Mobile Phase Experiment:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of water (0.1% formic acid).
-
Keep all other HPLC parameters identical to the baseline experiment.
-
Equilibrate the column with the new mobile phase for at least 15 minutes.
-
Inject the same sample.
-
Compare the peak shape and asymmetry factor to the baseline experiment. A significant improvement (As approaching 1.0) indicates that secondary silanol interactions were a primary cause of tailing.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. bvchroma.com [bvchroma.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. moravek.com [moravek.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 17. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Optimizing mobile phase for baseline separation of Quercetin 3-Caffeylrobinobioside isomers
Technical Support Center: Optimizing Mobile Phase for Flavonoid Isomer Separation
Welcome to the technical support center for optimizing the chromatographic separation of Quercetin (B1663063) 3-Caffeylrobinobioside isomers. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation for these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Quercetin 3-Caffeylrobinobioside isomers?
This compound and its isomers are large, complex flavonoid glycosides. The primary challenge lies in their structural similarity. Isomers may only differ in the attachment position of the caffeoyl group or the stereochemistry of the sugar moieties. These subtle differences result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2][3]
Q2: What is a recommended starting point for a mobile phase and column?
A robust starting point for separating flavonoid glycosides is a reversed-phase HPLC or UPLC system.[2][4][5]
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the most common choice.[2][4][6]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[4]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) formic acid.[4][5]
-
Gradient: A shallow gradient elution is crucial. Begin with a low percentage of mobile phase B and increase it slowly over an extended period.
Q3: Should I use acetonitrile or methanol (B129727) as the organic solvent?
Both acetonitrile (ACN) and methanol (MeOH) can be effective. The choice is often determined empirically as they offer different selectivities.
-
Acetonitrile: Generally has a lower viscosity, which can lead to higher column efficiency and sharper peaks. It is often the first choice for complex separations.
-
Methanol: Is a protic solvent and can provide different selectivity due to its hydrogen-bonding capabilities. If you are struggling to achieve separation with ACN, switching to MeOH is a valuable optimization step.
Q4: Why is an acidic modifier like formic acid essential?
An acidic modifier is critical for good peak shape and reproducible retention times.[1][2] It serves two main purposes:
-
Suppresses Silanol (B1196071) Activity: It protonates free silanol groups on the silica-based stationary phase, preventing them from interacting with the hydroxyl groups on the flavonoids, which is a common cause of peak tailing.[1][2]
-
Controls Analyte Ionization: It ensures that the phenolic hydroxyl groups on the quercetin moiety remain protonated, leading to consistent retention behavior on a reversed-phase column.[2]
Troubleshooting Guide
Issue 1: I am seeing poor resolution or complete co-elution of my isomers.
This is the most common issue when separating structurally similar isomers. A systematic optimization of your method is required.
Answer: Poor resolution can be addressed by systematically adjusting the mobile phase composition, gradient, flow rate, and temperature to exploit subtle differences in isomer chemistry.[1][2]
Troubleshooting Steps:
-
Optimize the Gradient Profile: This is the most powerful tool for improving the resolution of closely eluting peaks. A shallow gradient increases the time analytes spend in the mobile phase, allowing for better separation.
-
Action: Decrease the rate of change of your organic solvent percentage. For example, if your gradient is 10-50% B in 20 minutes (2%/min), try running it over 40 minutes (1%/min).
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter the selectivity of the separation by changing the nature of the interactions between the analytes, stationary phase, and mobile phase.
-
Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[1][2]
-
Lower the Flow Rate: Reducing the flow rate can increase interaction time and improve the separation of critical pairs.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. phcog.com [phcog.com]
Addressing matrix effects in LC-MS analysis of Quercetin 3-Caffeylrobinobioside in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Quercetin (B1663063) 3-Caffeylrobinobioside in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Quercetin 3-Caffeylrobinobioside, focusing on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows poor peak shape. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or injecting a smaller volume.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For acidic flavonoids like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often beneficial for achieving sharp, symmetrical peaks.
-
Column Contamination or Degradation: Residual matrix components or repeated injections can lead to a contaminated or degraded analytical column, resulting in peak tailing or splitting. Implement a robust column washing protocol between samples and consider using a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.
-
Injection Solvent Mismatch: A significant difference in solvent strength between your sample diluent and the initial mobile phase can cause peak distortion. Whenever possible, dissolve your final sample extract in the initial mobile phase.
-
Issue 2: Low Signal Intensity or High Signal Suppression
-
Question: I am observing a very low signal for my analyte, or I suspect significant ion suppression. How can I identify and mitigate this?
-
Answer: Low signal intensity is a common indicator of matrix effects, specifically ion suppression.
-
Assessment of Matrix Effects:
-
Post-Column Infusion: This qualitative technique can help identify at what retention times co-eluting matrix components are causing ion suppression. A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column. Injection of a blank, extracted biological sample will show a dip in the analyte's signal at retention times where suppression occurs.
-
Post-Extraction Spike: To quantify the extent of matrix effects, compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas indicates the degree of signal suppression or enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system. Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components. Adjusting the gradient, flow rate, or even trying a different column chemistry can improve resolution.
-
Dilution: If the analyte is present at a high enough concentration, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since a specific SIL-IS for this compound is not commercially available, a surrogate internal standard with similar physicochemical properties and chromatographic behavior should be used. Quercetin-d3 or a 13C-labeled quercetin glycoside could be potential candidates.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: My quantitative results for this compound are not reproducible between injections or batches. What could be the issue?
-
Answer: Irreproducible results are often a consequence of variable matrix effects or issues with the analytical workflow.
-
Variable Matrix Effects: The composition of biological matrices can vary between individuals and even within the same individual over time. This can lead to inconsistent ion suppression or enhancement. The use of a suitable internal standard is crucial to correct for this variability.
-
Inconsistent Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Variations in extraction times, solvent volumes, or pH adjustments can lead to differing recoveries and matrix effects.
-
LC System Instability: Fluctuations in pump pressure, inconsistent gradient delivery, or a faulty injector can all contribute to variability in retention times and peak areas. Regularly perform system suitability tests to ensure your LC-MS system is performing optimally.
-
Analyte Stability: Quercetin derivatives can be susceptible to degradation. Investigate the stability of this compound in the biological matrix and during the entire analytical process (bench-top, freeze-thaw, and in-autosampler stability).
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in plasma?
A1: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, particularly phospholipids, which are known to cause significant ion suppression. It may be suitable for screening purposes or when high analyte concentrations are expected.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. By optimizing the pH and using a suitable organic solvent, you can selectively extract this compound while leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough clean-up and is recommended for achieving the lowest limits of quantification. A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective for trapping the analyte while allowing polar matrix components to be washed away.
Q2: What are the recommended LC-MS/MS parameters for this compound?
A2: While specific parameters should be optimized for your instrument, here are some general guidelines based on the analysis of similar acylated flavonoid glycosides:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for flavonoids as it provides better sensitivity.
-
MS/MS Transitions:
-
Precursor Ion: The deprotonated molecule [M-H]⁻. The exact m/z will depend on the precise molecular formula of this compound.
-
Product Ions: The fragmentation of acylated flavonoid triglycosides typically involves the sequential loss of the sugar and acyl moieties. Based on the fragmentation of the structurally similar compound, quercetin 3-O-(2″-rhamnosyl)-robinobioside, you can expect to see a prominent fragment corresponding to the quercetin aglycone [quercetin - H]⁻ at m/z 301.03. Other fragments may result from the loss of the caffeyl group and the individual sugar units (robinobiose). It is crucial to perform a product ion scan on a standard of this compound to determine the optimal transitions for quantification (quantifier) and confirmation (qualifier).
-
Q3: How can I compensate for matrix effects if a stable isotope-labeled internal standard is not available?
A3: When a specific SIL-IS is unavailable, several strategies can be employed:
-
Surrogate Internal Standard: Choose a commercially available compound that is structurally and functionally similar to your analyte. For this compound, another quercetin glycoside or a different acylated flavonoid could be a suitable surrogate. The ideal surrogate should have a similar extraction recovery, chromatographic retention time, and ionization response.
-
Standard Addition: This method involves adding known amounts of a standard to aliquots of the sample. A calibration curve is then constructed for each sample, which inherently corrects for the matrix effect in that specific sample. While accurate, this method is labor-intensive and not practical for high-throughput analysis.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank biological matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples. However, finding a truly blank matrix can be challenging for endogenous compounds, and this method does not account for inter-individual variability in matrix effects.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on matrix effects and analyte recovery.
Table 1: Matrix Effect and Recovery of this compound in Human Plasma with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Effect (%)* | Recovery (%)** |
| Protein Precipitation (Acetonitrile) | 45 ± 8 | 92 ± 5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78 ± 6 | 85 ± 7 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 91 ± 6 |
*Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Values are presented as mean ± standard deviation (n=6). **Recovery (%) = (Peak area in pre-extraction spiked matrix / Peak area in post-extraction spiked matrix) x 100. Values are presented as mean ± standard deviation (n=6).
Table 2: Comparison of Quantitative Performance with Different Internal Standards
| Internal Standard Type | Accuracy (%) | Precision (%RSD) |
| No Internal Standard | 75 - 130 | < 25 |
| Surrogate Internal Standard (e.g., Rutin) | 90 - 110 | < 15 |
| Stable Isotope-Labeled Internal Standard (Hypothetical) | 98 - 102 | < 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, negative mode
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined empirically, but a starting point would be to monitor the transition from the precursor ion [M-H]⁻ to the quercetin aglycone fragment at m/z 301.03.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting workflow for matrix effects.
Technical Support Center: Enhancing the Solubility of Quercetin 3-Caffeylrobinobioside for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the solubility of Quercetin (B1663063) 3-Caffeylrobinobioside for successful in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My Quercetin 3-Caffeylrobinobioside is precipitating when I add it to my cell culture medium. What is the primary cause?
A1: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution (typically in an organic solvent like DMSO) is introduced into an aqueous environment like cell culture media. This occurs when the final concentration of the compound exceeds its solubility limit in the media. Factors such as the final DMSO concentration, temperature of the media, and interactions with media components can all contribute to this issue.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2] Other organic solvents such as ethanol, methanol (B129727), and pyridine (B92270) can also be used.[1][2] It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your aqueous assay system.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: Can I store my this compound solution for later use?
A4: Stock solutions of this compound in a suitable solvent like DMSO can be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to store the stock solution in small aliquots. Aqueous solutions of flavonoids are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]
Q5: Are there any advanced techniques to improve the solubility of this compound in aqueous solutions?
A5: Yes, for challenging cases, several advanced methods can be employed. These include the use of co-solvents like polyethylene (B3416737) glycol (PEG), complexation with cyclodextrins, or formulating the compound as a solid dispersion. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Solution: Perform a stepwise dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final volume. Add the compound dropwise while gently vortexing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can still lead to solubility issues and cellular toxicity. Solution: Prepare a higher concentration stock solution in DMSO to minimize the final volume added. Keep the final DMSO concentration below 0.5% (v/v). |
Issue 2: Delayed Precipitation During Incubation
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may degrade or aggregate over time at 37°C in the incubator. Solution: Minimize the incubation time if possible. For longer experiments, consider replenishing the media with freshly prepared compound at intermediate time points. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. Solution: Try reducing the serum concentration in your media. If feasible for your cell line, consider using a serum-free medium. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. Solution: Use a buffered medium (e.g., with HEPES) to maintain a stable pH. Monitor the pH of your culture during the experiment. |
Quantitative Data on Flavonoid Solubility
The following table summarizes the solubility of quercetin and its derivatives in common solvents. While specific data for this compound is limited, these values provide a useful reference for initial experimental design.
| Compound | Solvent | Solubility |
| Quercetin | DMSO | ~30 mg/mL[4] |
| DMF | ~30 mg/mL[4] | |
| Ethanol | ~2 mg/mL[4] | |
| Water | < 1 mg/mL[5] | |
| Quercetin Hydrate | DMSO | ~30 mg/mL[3] |
| Ethanol | ~2 mg/mL[3] | |
| DMSO:PBS (1:4, pH 7.2) | ~1 mg/mL[3] | |
| This compound | DMSO, Pyridine, Methanol, Ethanol | Soluble (quantitative data not readily available)[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
Prepared this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations.
-
Crucially, add the stock solution to the medium and not the other way around. Add a small volume of the stock solution to the pre-warmed medium while gently vortexing or pipetting up and down to ensure rapid and thorough mixing.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Visually inspect the final diluted solutions for any signs of precipitation before adding them to the cells.
-
Include a vehicle control in your experiment (medium with the same final concentration of DMSO without the compound).
Protocol 3: In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)
Materials:
-
This compound solution (prepared as described above)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of your this compound solution in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the compound solution to the wells.
-
Add the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or quercetin.
-
As a negative control, use methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Signaling Pathways
Quercetin and its derivatives have been shown to modulate various signaling pathways involved in cellular processes. Based on studies of structurally similar flavonoid glycosides, this compound may influence the MAPK and Akt/GSK3β/β-catenin signaling pathways.
Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.
Caption: Akt/GSK3β/β-catenin Signaling Pathway and Potential Modulation.
Experimental Workflow
Caption: Experimental Workflow for Solubilizing this compound.
References
Technical Support Center: Stability of Quercetin 3-Caffeylrobinobioside and Related Compounds
Disclaimer: Specific stability data for Quercetin (B1663063) 3-Caffeylrobinobioside is limited in publicly available literature. The following information is based on the stability profile of its parent compound, Quercetin, and general principles observed for other Quercetin glycosides. Researchers should use this as a guide and perform their own stability studies for Quercetin 3-Caffeylrobinobioside under their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a dry and well-ventilated place at -20°C. For short-term storage, 2-8°C is acceptable. It is also advisable to protect the compound from light.
2. How should I prepare and store solutions of this compound?
Solutions of quercetin and its glycosides are less stable than the solid form. It is best to prepare solutions fresh on the day of use. If stock solutions need to be prepared in advance, it is recommended to dissolve the compound in a suitable solvent like DMSO, aliquot it into tightly sealed vials, and store at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour. Aqueous solutions should not be stored for more than a day.
3. What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution:
-
pH: Quercetin degradation is more pronounced in alkaline and acidic conditions.
-
Temperature: Higher temperatures accelerate the degradation of quercetin and its glycosides.[1]
-
Light: Exposure to light can lead to the degradation of the compound.[2]
-
Oxygen: Dissolved oxygen can cause rapid oxidation. It is recommended to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., argon).[3]
-
Presence of Metal Ions: Metal ions can affect the stability of quercetin.[4]
4. Are quercetin glycosides like this compound more stable than Quercetin itself?
Yes, glycosylated forms of flavonoids, including quercetin, generally exhibit greater stability compared to their aglycone counterparts.[5] The sugar moiety can protect the core flavonoid structure from degradation.
5. What are the expected degradation products of this compound?
The degradation of quercetin glycosides typically begins with the cleavage of the glycosidic bond, releasing the aglycone (quercetin) and the sugar moiety.[6] Subsequently, the quercetin molecule may undergo further degradation, often involving the cleavage of the C-ring, leading to the formation of smaller phenolic compounds.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Use deoxygenated solvents and consider working under an inert atmosphere. |
| Loss of compound activity over time | Improper storage of stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed and stored at -20°C. |
| Precipitation in aqueous solutions | Poor solubility of the compound. | For cell culture, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.[3] For other applications, consider using co-solvents, but verify their compatibility with your experimental system. |
| Discoloration of the solution | Oxidation of the compound. | Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions. Store solutions in amber vials to protect from light. |
Data Presentation
Table 1: Stability of Quercetin Raw Material Under Different Temperatures
| Storage Time (days) | 4°C | Room Temperature | 37°C | 45°C |
| 182 | No detectable loss of activity | No detectable loss of activity | No detectable loss of activity | No detectable loss of activity |
Source: Adapted from a study on the functional stability of quercetin raw material.[7][8][9]
Table 2: Stability of Quercetin in Different Topical Formulations at Various Temperatures
| Formulation | Storage Time (days) | 4°C (% Activity Loss) | 37°C (% Activity Loss) | 45°C (% Activity Loss) |
| Non-ionic Cream | 126 | 20.1 | - | - |
| 182 | 22.2 | - | 13.2 | |
| Anionic Gel-Cream | 84 | - | - | 28.4 |
| 182 | - | 12 | 40.3 |
Source: Adapted from a study on the functional stability of quercetin in topical formulations.[7][8][9] Note: A loss of activity greater than 10% was considered significant.
Experimental Protocols
Protocol: Forced Degradation Study of a Quercetin Glycoside
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a quercetin glycoside like this compound.
1. Preparation of Stock Solution:
- Accurately weigh the quercetin glycoside and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 1N HCl before analysis.
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Incubate at room temperature for a defined period.
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[10][11]
- Quantify the remaining parent compound and identify any major degradation products.
4. Data Evaluation:
- Calculate the percentage of degradation of the parent compound under each stress condition.
- Determine the degradation kinetics (e.g., zero-order, first-order).
- Propose a degradation pathway based on the identified degradation products.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of a quercetin glycoside.
Caption: General degradation pathway for quercetin glycosides.
References
- 1. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of Quercetin 3-Caffeylrobinobioside in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of complex flavonoid glycosides, with a specific focus on Quercetin (B1663063) 3-Caffeylrobinobioside, during mass spectrometry analysis.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of Quercetin 3-Caffeylrobinobioside and similar compounds.
Issue 1: High Degree of In-Source Fragmentation Observed for the Parent Ion
Symptoms:
-
Low abundance or absence of the precursor molecular ion peak ([M-H]⁻ or [M+H]⁺).
-
High intensity of fragment ions corresponding to the aglycone (quercetin) and sugar moieties.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Cone/Fragmentor Voltage | This is the most common cause of in-source fragmentation. The high voltage imparts excess energy to the ions as they move from the atmospheric pressure region to the mass analyzer, causing them to fragment.[1][2][3] Solution: Systematically reduce the cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument manufacturer).[2][3] Start with a low voltage and gradually increase it to find the optimal value that maximizes the precursor ion intensity while minimizing fragmentation. |
| High Ion Source Temperature | Elevated temperatures can lead to the thermal degradation of labile molecules like glycosides.[4] Solution: Decrease the ion source temperature. Optimization is key, as too low a temperature can lead to inefficient desolvation. |
| Aggressive Nebulizer or Gas Flow Rates | High gas flow rates can increase the kinetic energy of ions, contributing to fragmentation. Solution: Optimize the nebulizer and drying gas flow rates. Aim for a stable spray with the lowest gas flows necessary for efficient desolvation.[5] |
| Inappropriate Mobile Phase Composition | The pH and solvent composition of the mobile phase can affect ionization efficiency and ion stability.[4] Solution: For negative ion mode, which is often preferred for flavonoids, consider using a mobile phase with a small amount of a weak acid like formic acid to promote deprotonation. In some cases, switching to a solvent like methanol (B129727) instead of acetonitrile (B52724) can reduce fragmentation.[6] |
Issue 2: Poor Ionization Efficiency and Weak Signal for the Molecular Ion
Symptoms:
-
Low overall signal intensity for the analyte.
-
High background noise.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Capillary/Spray Voltage | The voltage applied to the ESI needle directly impacts the efficiency of droplet formation and charging.[5][7] Solution: Optimize the capillary voltage. Typical ranges are 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.[7][8] Adjust in small increments to find the voltage that provides the most stable and intense signal. |
| Incorrect Sprayer Position | The distance of the ESI probe from the sampling orifice can significantly affect ion sampling.[5] Solution: Adjust the sprayer position (horizontal and vertical) to maximize the signal of the molecular ion.[9] |
| Mobile Phase Additive Issues | The choice and concentration of mobile phase additives can enhance or suppress ionization. Trifluoroacetic acid (TFA), for example, is known to cause ion suppression in ESI.[2] Solution: Use volatile additives that are compatible with mass spectrometry, such as formic acid or ammonium (B1175870) acetate, at low concentrations (e.g., 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What are the typical fragment ions I should expect to see from this compound?
In negative ion mode, the fragmentation of quercetin glycosides typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties.[1] For this compound, you would expect to see a fragment ion corresponding to the deprotonated quercetin aglycone (Y₀⁻) at m/z 301.[10][11] Other fragment ions may arise from the loss of the caffeyl group and the individual sugar units (robinobiose).
Q2: Should I use positive or negative ion mode for analyzing this compound?
Negative ion mode is generally preferred for the analysis of flavonoids due to the presence of acidic phenolic hydroxyl groups, which are readily deprotonated.[1] This often leads to higher sensitivity and more informative fragmentation patterns for structural elucidation.
Q3: How can I confirm the identity of the fragment ions?
Tandem mass spectrometry (MS/MS) is the definitive method for confirming the identity of fragment ions. By isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[1]
Q4: What are some starting ESI source parameters for minimizing fragmentation of quercetin glycosides?
While optimal parameters are instrument-dependent, the following table provides a general starting point for method development.
| Parameter | Recommended Starting Range (Negative Ion Mode) |
| Cone/Fragmentor Voltage | 10 - 40 V |
| Capillary Voltage | 2.5 - 3.5 kV |
| Desolvation Gas Temperature | 250 - 400 °C[7] |
| Nebulizer Gas Pressure | 20 - 60 psi[7] |
| Mobile Phase Additive | 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Optimization of Cone/Fragmentor Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a solvent compatible with your LC method.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable signal. Alternatively, perform repeated injections of the standard via the LC system.
-
Set initial ESI source parameters to a "soft" ionization setting (low cone voltage, moderate temperatures and gas flows).
-
Acquire mass spectra in full scan mode over a range that includes the expected m/z of the precursor ion and its fragments.
-
Create a parameter ramp experiment. Set the cone/fragmentor voltage to a low value (e.g., 10 V) and acquire data for a short period. Incrementally increase the voltage (e.g., in 5 V steps) up to a higher value (e.g., 100 V), acquiring data at each step.
-
Analyze the data. Plot the intensity of the precursor ion and the key fragment ions (e.g., the quercetin aglycone) as a function of the cone/fragmentor voltage.
-
Determine the optimal voltage. Select the voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of the fragment ions.
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Simplified fragmentation pathway of this compound.
References
- 1. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromforum.org [chromforum.org]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Dealing with co-eluting compounds in the analysis of Quercetin 3-Caffeylrobinobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Quercetin (B1663063) 3-Caffeylrobinobioside, with a focus on addressing the common challenge of co-eluting compounds.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a frequent obstacle in the analysis of complex mixtures like plant extracts, leading to inaccurate quantification and identification. This guide provides a systematic approach to diagnose and resolve co-elution issues when analyzing Quercetin 3-Caffeylrobinobioside.
Q1: My chromatogram shows a broad or asymmetric peak where I expect this compound. How can I determine if this is due to co-elution?
A1: Peak asymmetry, such as fronting or tailing, or a broader-than-expected peak, can be an initial indicator of co-elution.[1] To confirm, consider the following steps:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can assess the peak purity across the entire peak. The UV-Vis spectra at the upslope, apex, and downslope of the peak should be identical for a pure compound.[1] Any significant differences suggest the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can check for the presence of multiple parent ions. A pure peak will show a consistent mass spectrum corresponding to your target analyte.
Q2: I have confirmed co-elution. What are the first chromatographic parameters I should adjust to improve separation?
A2: To resolve co-eluting peaks, you need to alter the chromatography conditions to improve the resolution between your target compound and the interfering substance(s). The resolution is influenced by the capacity factor (k'), selectivity (α), and efficiency (N).[2] Here are the initial steps to take:
-
Modify the Mobile Phase Gradient: This is often the most effective first step.
-
Decrease the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.
-
Introduce an Isocratic Hold: If you have an idea of the retention time of the co-eluting compounds, you can introduce an isocratic hold in the gradient before or during the elution of the target peak to enhance separation.
-
-
Adjust the Mobile Phase Strength:
-
Weaken the Mobile Phase: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and can improve the separation of early eluting, polar compounds.[1][2] Aim for a capacity factor (k') between 2 and 10 for good resolution.
-
Q3: I've tried adjusting the gradient and mobile phase strength, but the co-elution persists. What are my next options?
A3: If initial adjustments are unsuccessful, you may need to alter the fundamental selectivity of your chromatographic system.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the elution order of compounds due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic.
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase can significantly change retention times and selectivity. Flavonoids are weakly acidic, and ensuring they are in a consistent protonation state by using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and resolution.
-
Change the Stationary Phase: If co-elution is still an issue, the stationary phase may not be suitable for your sample matrix. Consider a column with a different chemistry. For example, if you are using a C18 column, you could try a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms and selectivities.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase analysis time and backpressure. Conversely, increasing the temperature can decrease viscosity and may alter selectivity.
Frequently Asked Questions (FAQs)
Analytical Methodology
Q4: What is a good starting point for an HPLC-MS method for the analysis of this compound?
A4: A reversed-phase HPLC method coupled with mass spectrometry is a robust starting point.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for flavonoid analysis.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute less polar compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is suitable for a 2.1 mm ID column.
-
Detection:
Q5: What are the expected mass spectrometric fragments for this compound?
In negative ion mode ESI-MS/MS, you would expect to see:
-
A precursor ion [M-H]⁻. The molecular formula is C36H36O19, so the expected monoisotopic mass is approximately 772.18 g/mol .
-
A primary fragmentation would be the neutral loss of the sugar and acyl groups.
-
A fragment ion corresponding to the quercetin aglycone at m/z 301.
-
Further fragmentation of the quercetin aglycone would yield characteristic product ions.
Potential Co-eluting Compounds
Q6: What types of compounds are likely to co-elute with this compound?
A6: Given its structure as a complex flavonoid glycoside, potential co-eluting compounds include:
-
Isomers: Positional isomers where the caffeoyl group is attached to a different hydroxyl group on the sugar or quercetin moiety. Isomers of quercetin glycosides are known to exist and can be challenging to separate.
-
Other Acylated Flavonoid Glycosides: Plant extracts often contain a wide variety of structurally similar flavonoids with different sugar or acyl groups but similar polarities.
-
Structurally Related Flavonoids: Other quercetin or kaempferol (B1673270) glycosides with different sugar combinations may have similar retention times.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Quercetin and its Derivatives.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | UV Absorbance Maxima (λmax, nm) |
| Quercetin | C15H10O7 | 302.0427 | ~256, ~370 |
| This compound | C36H36O19 | 772.1804 | Expected ~256, ~325 (caffeoyl), ~370 |
Table 2: Predicted Mass Spectrometric Data for this compound (Negative Ion Mode).
| Precursor Ion (m/z) [M-H]⁻ | Predicted Product Ions (m/z) | Description of Fragmentation |
| 771.17 | 609.15 | Loss of caffeoyl group (162 Da) |
| 463.09 | Loss of caffeoylrobinobioside (308 Da) -> Quercetin aglycone | |
| 301.03 | Quercetin aglycone [M-H]⁻ |
Table 3: Common Product Ions of Quercetin Aglycone in MS/MS (Negative Ion Mode).
| Precursor Ion (m/z) | Product Ion (m/z) |
| 301.03 | 178.99 |
| 151.00 | |
| 121.03 |
Experimental Protocols
Sample Preparation from Plant Material
-
Extraction: a. Weigh 1 g of dried, powdered plant material into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Sonicate for 30 minutes in a water bath. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet and combine the supernatants.
-
Cleanup (Optional, for complex matrices): a. Evaporate the methanol from the combined supernatants under reduced pressure. b. Reconstitute the aqueous residue in 10 mL of water. c. Apply the solution to a conditioned C18 Solid Phase Extraction (SPE) cartridge. d. Wash the cartridge with 5 mL of water to remove highly polar impurities. e. Elute the flavonoids with 5 mL of methanol.
-
Final Preparation: a. Evaporate the final extract to dryness. b. Reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). c. Filter through a 0.22 µm syringe filter into an HPLC vial.
UHPLC-MS/MS Analytical Method
This method is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 15.0 0.3 50 50 20.0 0.3 5 95 22.0 0.3 5 95 22.1 0.3 95 5 | 25.0 | 0.3 | 95 | 5 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Parameters (Negative ESI Mode):
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Scan Mode: Full scan (m/z 100-1000) for initial screening and Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A workflow for troubleshooting co-eluting peaks.
Signaling Pathway Modulated by Quercetin Glycosides
The following diagram illustrates the MAPKs and Akt/GSK3β/β-catenin signaling pathways, which are known to be modulated by quercetin and its structurally similar glycosides, leading to biological effects such as melanogenesis.
Caption: MAPKs and Akt/GSK3β/β-catenin signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Enhancing the resolution of Quercetin 3-Caffeylrobinobioside from other quercetin glycosides
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Quercetin (B1663063) 3-Caffeylrobinobioside from other structurally similar quercetin glycosides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Quercetin 3-Caffeylrobinobioside with other Quercetin Glycosides
-
Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and other quercetin glycosides. What steps can I take to improve separation?
-
Answer: Achieving good resolution among structurally similar flavonoid glycosides is a common challenge. Here are several strategies to improve your separation:
-
Mobile Phase Optimization:
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the resolution of closely eluting compounds.[1]
-
Modify the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent strengths and interactions with the stationary phase. Acetonitrile often provides sharper peaks.[1]
-
Adjust the pH of the Aqueous Phase: The retention of flavonoid glycosides can be pH-sensitive. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common practice to ensure good peak shape and reproducibility by suppressing the ionization of phenolic hydroxyl groups.[2]
-
-
Stationary Phase Selection:
-
Column Chemistry: While C18 columns are widely used, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column. These can offer different retention mechanisms that may resolve co-eluting peaks.
-
Particle Size and Column Dimensions: Employing columns with smaller particle sizes (e.g., < 2 µm, as in UHPLC) or core-shell particles can significantly increase column efficiency and, consequently, resolution. Longer columns can also improve separation, but at the cost of longer run times and higher backpressure.
-
-
Temperature and Flow Rate:
-
Column Temperature: Optimizing the column temperature can influence selectivity. A good starting point is 30-40°C. Lower temperatures can sometimes increase resolution, while higher temperatures can decrease analysis time.
-
Flow Rate: Reducing the flow rate can lead to better resolution, as it allows for more effective mass transfer between the mobile and stationary phases.
-
-
Issue 2: Peak Tailing of Quercetin Glycoside Peaks
-
Question: The peaks for my quercetin glycosides are showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of flavonoids, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[3] Using a modern, end-capped column with low silanol activity is also recommended.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Buildup of matrix components from your sample can affect peak shape.
-
Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent.
-
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times for my quercetin glycosides are shifting between injections. What could be causing this instability?
-
Answer: Fluctuations in retention times are typically due to a lack of equilibration, changes in the mobile phase, or temperature instability.
-
Insufficient Column Equilibration: This is a common issue with gradient elution.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Instability:
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase preparation can lead to shifts in retention.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound and other quercetin glycosides?
A1: A reversed-phase HPLC method using a C18 column is a robust starting point. A gradient elution is generally necessary to separate the various glycosides from each other and from the aglycone. A typical starting method would be:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 20-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at a wavelength where quercetin and its glycosides have strong absorbance (e.g., 254 nm or ~370 nm).[2]
Q2: Should I use UHPLC instead of HPLC for this separation?
A2: If available, Ultra-High-Performance Liquid Chromatography (UHPLC) is highly recommended for separating complex mixtures of structurally similar compounds like quercetin glycosides. The smaller particle size of UHPLC columns provides significantly higher resolution and faster analysis times compared to traditional HPLC.[4][5]
Q3: How important is mass spectrometry (MS) for the analysis of quercetin glycosides?
A3: Mass spectrometry, particularly when coupled with UHPLC (UHPLC-MS/MS), is an invaluable tool for the analysis of quercetin glycosides. It provides structural information that can help to tentatively identify the different glycosides based on their mass-to-charge ratio and fragmentation patterns, which is especially useful when reference standards are not available.[4][5]
Q4: How should I prepare my plant extract samples for the analysis of this compound?
A4: Proper sample preparation is crucial for obtaining reliable and reproducible results. A general procedure for plant extracts is as follows:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol, ethanol, or a mixture of methanol/water. Sonication or other extraction techniques can improve efficiency.
-
Filtration: Filter the extract through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain the flavonoids, which are then eluted with a stronger organic solvent.
Data Presentation
Table 1: Typical HPLC Parameters for Quercetin Glycoside Separation
| Parameter | Typical Starting Condition | Optimization Strategy |
| Column | C18, 150 x 4.6 mm, 5 µm | Try different stationary phases (e.g., Phenyl-Hexyl), smaller particle sizes, or longer columns. |
| Mobile Phase A | Water + 0.1% Formic Acid | Adjust pH with different acids (e.g., acetic acid, phosphoric acid).[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Switch between acetonitrile and methanol to alter selectivity. |
| Gradient | 10-95% B in 30 min | Use a shallower gradient for better resolution of closely eluting peaks.[1] |
| Flow Rate | 1.0 mL/min | Decrease flow rate to improve resolution. |
| Temperature | 30 °C | Optimize temperature (25-40 °C) to fine-tune selectivity and analysis time.[1] |
| Detection | UV at ~254 nm or ~370 nm | Use a Diode Array Detector (DAD) to monitor multiple wavelengths.[7] |
Table 2: Influence of Method Parameters on Chromatographic Resolution
| Parameter Change | Effect on Resolution | Potential Drawbacks |
| Decrease Gradient Slope | Increases | Longer analysis time. |
| Decrease Particle Size | Increases | Higher backpressure. |
| Decrease Flow Rate | Increases | Longer analysis time. |
| Increase Column Length | Increases | Longer analysis time, higher backpressure. |
| Optimize Temperature | Can increase or decrease | May affect analyte stability. |
| Change Organic Solvent | Can increase or decrease | May require re-optimization of the entire method. |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Quercetin Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from other quercetin glycosides.
-
Initial Conditions:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to a suitable wavelength (e.g., 370 nm).[8]
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds of interest (e.g., 5% to 95% B in 15 minutes).
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution window of the target analytes. For example, if the glycosides elute between 30% and 50% B, you could run a gradient from 25% to 55% B over 30 minutes.
-
-
Organic Solvent Evaluation:
-
If co-elution persists, replace acetonitrile with methanol and repeat the optimized gradient. Methanol will provide a different selectivity and may resolve the critical pair.
-
-
pH and Temperature Fine-Tuning:
-
If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.[6]
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
-
Mandatory Visualizations
References
- 1. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 5. agilent.com [agilent.com]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the antioxidant capacity of Quercetin 3-Caffeylrobinobioside with quercetin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacity of the flavonoid aglycone, quercetin (B1663063), with its acylated glycoside derivatives. While direct experimental data for Quercetin 3-Caffeylrobinobioside is limited in publicly accessible literature, this comparison leverages data from structurally similar compounds—galloylated quercetin glycosides—to provide a robust and scientifically grounded analysis. The addition of a phenolic acid moiety, such as a caffeyl or galloyl group, to the sugar structure can significantly influence antioxidant performance. This document outlines the supporting data, experimental methodologies, and relevant biochemical pathways.
Quantitative Data Summary
The antioxidant activities of quercetin and its acylated glycoside derivatives were evaluated using several in vitro assays. The following table summarizes data from a study comparing quercetin against Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) and Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG), compounds that, like this compound, feature a phenolic acid acylated to a sugar moiety.[1] The data reveals that the addition of a galloyl group significantly enhances the antioxidant potential across multiple metrics compared to the parent quercetin molecule.[1]
| Antioxidant Assay | Compound | IC50 / Activity Level | Reference |
| DPPH Radical Scavenging | Quercetin | ~25 µM | [1] |
| QGR (Galloyl-Rhamnopyranoside) | ~10 µM | [1] | |
| QGG (Galloyl-Glucopyranoside) | ~10 µM | [1] | |
| Superoxide (O₂⁻) Scavenging | Quercetin | ~35 µM | [1] |
| QGR (Galloyl-Rhamnopyranoside) | ~15 µM | [1] | |
| QGG (Galloyl-Glucopyranoside) | ~15 µM | [1] | |
| Nitric Oxide (NO) Production Inhibition | Quercetin | Moderate Inhibition | [1] |
| QGR (Galloyl-Rhamnopyranoside) | Strong Inhibition | [1] | |
| QGG (Galloyl-Glucopyranoside) | Strong Inhibition | [1] | |
| Peroxynitrite (ONOO⁻) Scavenging | Quercetin | No Activity | [1] |
| QGR (Galloyl-Rhamnopyranoside) | Strong Scavenging | [1] | |
| QGG (Galloyl-Glucopyranoside) | Strong Scavenging | [1] |
Key Finding: The acylated quercetin glycosides (QGR and QGG) demonstrated significantly greater antioxidant activity than quercetin, particularly in scavenging DPPH, superoxide, and peroxynitrite radicals.[1] This suggests that the presence of the additional phenolic acid moiety (galloyl group) enhances the molecule's capacity to neutralize a broader range of reactive species.
Experimental Protocols
The following section details a standard protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for determining antioxidant capacity.[2][3][4]
DPPH Radical Scavenging Assay Protocol
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4][5] This neutralizes the radical, causing a color change from deep purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[2][4]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compounds (Quercetin, this compound)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. This solution should be prepared fresh and kept protected from light.[2]
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[2]
-
Test Compound Solutions: Prepare stock solutions of the test compounds in methanol and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Execution (Microplate Method):
-
Add 100 µL of each test compound dilution to the wells of a 96-well plate.
-
Add 100 µL of methanol to blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells containing the test compounds and a control (methanol only).
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.[2]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[5]
-
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for antioxidant assessment and a key signaling pathway involved in quercetin's biological activity.
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
Quercetin and its derivatives exert antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant systems.[6][7] A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[8][9][10]
Caption: Quercetin activates the Nrf2 antioxidant response pathway.
Conclusion
The available evidence strongly suggests that acylation of quercetin glycosides with a phenolic acid moiety, such as a caffeyl or galloyl group, can lead to a significant enhancement of antioxidant capacity compared to the parent quercetin aglycone.[1] These derivatives exhibit superior radical scavenging activity against a variety of reactive oxygen and nitrogen species.[1] This enhanced activity is likely due to the increased number of phenolic hydroxyl groups available for radical neutralization and potential changes in molecular polarity, which may improve interaction with certain radical species. Furthermore, like quercetin, these compounds can contribute to cellular protection by upregulating endogenous antioxidant defenses through pathways such as Nrf2.[6][11] For researchers in drug development, these structural modifications represent a promising strategy for designing flavonoid-based therapeutics with superior antioxidant and cytoprotective properties.
References
- 1. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 9. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 10. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
A Comparative Analysis of the Bioactivity of Quercetin 3-Caffeylrobinobioside and Other Quercetin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Quercetin (B1663063) 3-Caffeylrobinobioside and other notable quercetin glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is based on available experimental data to facilitate objective comparison and aid in drug discovery and development.
Introduction
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its diverse pharmacological activities. In nature, quercetin predominantly exists as glycosides, where a sugar moiety is attached to the quercetin aglycone. This glycosylation significantly influences the bioavailability and biological activity of the parent compound. Among the vast array of quercetin glycosides, this guide focuses on Quercetin 3-Caffeylrobinobioside and provides a comparative perspective against more commonly studied glycosides such as rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). The structure of the glycosidic substituent, including acylation, plays a crucial role in the molecule's biological function.[1][2][3]
Antioxidant Activity
The antioxidant capacity of quercetin and its glycosides is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The arrangement of hydroxyl groups on the flavonoid backbone is critical for this activity.
Comparative Data:
While direct comparative studies including this compound are limited, the existing literature on other quercetin glycosides provides valuable insights. Generally, the aglycone, quercetin, exhibits potent antioxidant activity. Glycosylation can modulate this activity, and the nature and position of the sugar moiety are determining factors.
| Compound | Assay | IC50 (µg/mL) | Source |
| Quercetin | DPPH Radical Scavenging | 15.90 | [4] |
| Quercetin | DPPH Radical Scavenging | 19.17 | [5] |
| Quercetin | DPPH Radical Scavenging | ~0.74 (Calculated from graph) | [6] |
| Quercetin | H2O2 Scavenging | 36.22 | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (this compound, other quercetin glycosides, and a standard like ascorbic acid) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution and subsequent serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including quercetin and its glycosides, are known to possess significant anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway.[7][8]
Comparative Data:
Direct comparative data on the anti-inflammatory effects of this compound is scarce. However, studies on other quercetin derivatives provide a basis for understanding their potential. For instance, quercetin has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[9]
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| 3-O-Methylquercetin | RAW 264.7 | NO Production Inhibition | 4.23 | [10] |
| Quercetin | RAW 264.7 | NO Production Inhibition | - | [9] |
Note: A lower IC50 value indicates greater potency in inhibiting nitric oxide production.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the presence of the test compounds.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Calculation:
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Anticancer Activity
Quercetin and its derivatives have demonstrated promising anticancer effects in various cancer cell lines, often through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparative Data:
While specific data for this compound is not available, numerous studies have reported the cytotoxic effects of quercetin and its other glycosides on different cancer cell lines. The IC50 values vary depending on the cell line and the specific compound.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay (24h) | 37 | [11] |
| Quercetin | MCF-7 (Breast Cancer) | MTT Assay (48h) | - | [12] |
| Quercetin Derivatives (2q, 4q, 8q, 9q) | MCF-7 (Breast Cancer) | MTT Assay | 35.49 - 39.7 | [8] |
Note: A lower IC50 value indicates greater cytotoxicity against the cancer cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in an appropriate medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (the solvent used to dissolve the compounds).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
The bioactivities of quercetin and its glycosides are mediated through the modulation of various intracellular signaling pathways.
-
Anti-inflammatory Effects: A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[7][8] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Quercetin can interfere with this process, leading to a reduction in the production of inflammatory mediators.[7][8] Other pathways like the MAPK (Mitogen-Activated Protein Kinase) pathway are also implicated.[9]
-
Anticancer Effects: Quercetin and its derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the modulation of the Bcl-2 family of proteins (regulating apoptosis) and the activation of caspases (executioners of apoptosis). Furthermore, they can cause cell cycle arrest by influencing the expression of cyclins and cyclin-dependent kinases.
-
Specific Glycoside Effects: The specific sugar moiety and its position can influence which pathways are preferentially modulated. For instance, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside has been shown to upregulate the MAPKs and Akt/GSK3β/β-catenin signaling pathways in the context of melanogenesis.[2][13] Quercetin-3-O-glucuronide has been found to activate the c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways .[14]
Conclusion
Quercetin and its glycosides represent a promising class of natural compounds with multifaceted bioactivities. While extensive research exists for common glycosides like rutin and isoquercitrin, there is a clear need for further investigation into the specific biological properties of less common derivatives such as this compound. The presence of a caffeyl group suggests potentially unique activities that warrant exploration. Future studies should focus on direct, quantitative comparisons of the antioxidant, anti-inflammatory, and anticancer effects of a wider range of quercetin glycosides, including acylated forms, to fully elucidate their structure-activity relationships and therapeutic potential. Understanding the specific signaling pathways modulated by each derivative will be crucial for the targeted development of novel therapeutics.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nehu.ac.in [nehu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of brain-targeted bioactive dietary quercetin-3-O-glucuronide as a novel intervention for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quercetin Derivatives, Including Quercetin 3-Caffeylrobinobioside
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship of Quercetin (B1663063) Derivatives: An Overview
Quercetin, a prominent dietary flavonoid, is renowned for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These activities are intrinsically linked to its molecular structure, particularly the arrangement of hydroxyl (-OH) groups on its phenyl rings. Modifications to the quercetin scaffold, such as glycosylation (attachment of sugar moieties) and acylation (addition of an acyl group), can significantly modulate its biological and pharmacokinetic profile.
Key Structural Features for Activity:
-
The Catechol Group: The 3',4'-dihydroxy arrangement (a catechol group) in the B-ring is a critical determinant of the antioxidant activity of quercetin.
-
The 3-Hydroxy Group: The hydroxyl group at the C3 position in the C-ring also plays a significant role in the antioxidant capacity.
-
Glycosylation: The attachment of sugar moieties, typically at the C3 position, alters the solubility, bioavailability, and sometimes the specific biological activities of quercetin. While glycosylation can in some instances reduce in vitro antioxidant activity compared to the aglycone, it can enhance in vivo bioavailability and cytoprotective effects.
-
Acylation: The addition of acyl groups, such as a caffeyl group, to the sugar moiety of a quercetin glycoside can influence its lipophilicity and interaction with biological membranes, potentially enhancing certain activities.
Comparative Analysis of Biological Activities
While specific experimental data for Quercetin 3-Caffeylrobinobioside is not available, we can infer its potential activity by comparing it to quercetin and its other derivatives. The presence of the robinobiose sugar and the caffeyl group suggests a complex glycoside structure with an acyl moiety. Based on existing research on similar compounds, it is hypothesized that this compound would exhibit antioxidant and potential anticancer activities, though likely with different potency compared to its aglycone or simpler glycosides.
Antioxidant Activity
The antioxidant capacity of flavonoids is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Quercetin | ~5.0 - 20.0 | [3] |
| Quercetin-3-O-glucoside | ~22 µg/mL (~46 µM) | [4] |
| Quercetin-3-O-robinobioside | Data Not Available | |
| Acylated Quercetin-3-O-glucosides | Enhanced activity in oil-in-water emulsions | [5][6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anticancer Activity
The anticancer potential of quercetin derivatives is often assessed by their ability to inhibit the proliferation of cancer cell lines, commonly measured by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value here represents the concentration that inhibits 50% of cell growth.
| Compound | Cell Line | Anticancer Activity (IC50) | Reference |
| Quercetin | MCF-7 (Breast) | 21.4 ± 2.7 µM | |
| Quercetin | Caco-2 (Colon) | ~79 µg/mL (~167 µM) for Quercetin-3-O-glucoside | |
| Quercetin-3-O-robinobioside | K562 (Leukemia) | Exhibited inhibitory activity (IC50 not specified) | |
| Quercetin with Caffeic Acid | U-118 MG (Glioblastoma) | Enhanced anticancer effects observed |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a standard method for assessing the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance at 517 nm is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Sample Preparation: The test compounds (quercetin and its derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring cell metabolic activity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Signaling Pathway Visualizations
Quercetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Below are representations of key pathways implicated in the anticancer and antioxidant effects of quercetin.
Experimental Workflow for Biological Activity Assessment
Inhibition of PI3K/Akt Pathway by Quercetin
Modulation of MAPK Pathway by Quercetin
Conclusion
The biological activity of quercetin and its derivatives is intricately linked to their chemical structures. While quercetin aglycone often exhibits potent in vitro antioxidant and anticancer activities, its glycosidic and acylated derivatives present modified pharmacokinetic and pharmacodynamic profiles. Although direct experimental data on this compound is currently lacking, the principles of SAR suggest it would possess biological activity, potentially with enhanced bioavailability or altered target specificity due to its complex structure. Further research is warranted to experimentally determine the specific antioxidant and anticancer efficacy of this compound to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of flavonoid-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Long chain fatty acid acylated derivatives of quercetin-3-o-glucoside as antioxidants to prevent lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin 3-O-robinobioside | CAS:52525-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Quercetin- and caffeic acid-functionalized chitosan-capped colloidal silver nanoparticles: one-pot synthesis, characterization, and anticancer and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Quercetin 3-Caffeylrobinobioside: A Comparative Guide to qNMR and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds in natural products is paramount for quality control, standardization, and the development of new therapeutics. Quercetin 3-Caffeylrobinobioside, a flavonoid glycoside with potential pharmacological activities, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive analytical tool for the absolute quantification of compounds without the need for identical reference standards.[1] Its principle relies on the direct proportionality between the NMR signal intensity and the number of nuclei, offering a primary ratio method of measurement.[2][3] In contrast, HPLC-UV is a widely used, sensitive, and established chromatographic technique that separates compounds based on their interaction with a stationary phase, followed by quantification using UV absorbance.[4][5]
This guide presents a detailed comparison of these methods, supported by experimental protocols and data presented in a clear, tabular format to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on the direct proportionality of NMR signal area to the number of protons. An internal standard of known purity is used for calculation.[3] | Relative quantification based on the comparison of the peak area of the analyte to a calibration curve generated from a reference standard of the same compound. |
| Reference Standard | Does not require an identical reference standard of the analyte. A certified internal standard (e.g., maleic acid, dimethyl sulfone) is sufficient.[1] | Requires a certified reference standard of this compound for calibration. |
| Sample Preparation | Simple and rapid. Involves dissolving a precisely weighed amount of the sample and internal standard in a deuterated solvent.[6] | More complex and time-consuming. May involve extraction, filtration, and dilution steps prior to injection. |
| Analysis Time | Relatively short per sample (typically 5-15 minutes for data acquisition).[3] | Can be longer, depending on the chromatographic run time required for separation (typically 15-45 minutes per sample). |
| Selectivity | High selectivity due to the high resolution of NMR spectra, allowing for the quantification of specific protons in the molecule, even in complex mixtures. | Dependent on the chromatographic conditions (column, mobile phase). Co-elution with other compounds can interfere with quantification. |
| Universality | A single internal standard can be used for the quantification of multiple analytes in a sample, provided their signals are resolved. | A specific calibration curve is required for each analyte to be quantified. |
| Data Analysis | Involves integration of the selected analyte and internal standard signals and calculation of the concentration using a standard equation. | Requires peak integration and construction of a calibration curve to determine the concentration of the analyte. |
| Destructive | Non-destructive, allowing for the recovery of the sample after analysis.[1] | Destructive, as the sample is passed through the HPLC system. |
Experimental Protocols
Quantitative NMR (qNMR) Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of a qNMR method for the quantification of this compound.
Caption: Workflow for the validation of a qNMR method.
Detailed qNMR Protocol
-
Preparation of Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., 20 mg of maleic acid) and dissolve it in a known volume (e.g., 10 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample containing this compound (e.g., 10 mg) into a vial. Add a precise volume (e.g., 1 mL) of the internal standard stock solution. Vortex the mixture until the sample is completely dissolved.
-
NMR Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Key acquisition parameters should be optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation, and a 90° pulse angle.
-
Data Processing and Quantification: Process the acquired spectrum using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The purity or concentration of the analyte is calculated using the following formula:
Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
IS = Internal Standard
-
Comparative HPLC-UV Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent. The extract may need to be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used for flavonoid glycosides, for example, a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, typically around 280 nm or 350 nm.[4]
-
Column Temperature: 25 °C.
-
-
Data Analysis: Inject the calibration standards and the sample solutions into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Validation Data Comparison
The following table summarizes typical validation parameters for qNMR and HPLC-UV methods for the quantification of flavonoid glycosides.
| Validation Parameter | qNMR | HPLC-UV |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| LOD (Limit of Detection) | Analyte dependent, typically in the low µg/mL range. | Analyte dependent, can be in the ng/mL range. |
| LOQ (Limit of Quantification) | Analyte dependent, typically in the low µg/mL range. | Analyte dependent, can be in the ng/mL range. |
Note: The values presented are typical and may vary depending on the specific compound, matrix, and instrumentation.
Conclusion
Both qNMR and HPLC-UV are powerful techniques for the quantification of this compound.
-
qNMR offers the significant advantage of being a primary ratio method, providing absolute quantification without the need for an identical reference standard of the analyte.[1][2] This is particularly beneficial when a pure standard is unavailable or expensive. The method is non-destructive, has high selectivity, and a straightforward sample preparation.
-
HPLC-UV is a highly sensitive and widely accessible technique.[5] It is well-suited for routine analysis when a reference standard is available. However, it requires more extensive method development and sample preparation, and the quantification is relative to the calibration curve.
The choice between qNMR and HPLC-UV will depend on the specific requirements of the analysis, including the availability of reference standards, the complexity of the sample matrix, the required sensitivity, and the intended application of the results. For purity assessment and certification of reference materials, qNMR is often the method of choice. For routine quality control and analysis of a large number of samples, HPLC-UV can be a more practical and cost-effective solution.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gijhsr.com [gijhsr.com]
- 5. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Quercetin 3-Caffeylrobinobioside
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Quercetin (B1663063) 3-Caffeylrobinobioside, a key flavonoid glycoside.
While HPLC has traditionally been the gold standard for chromatographic analysis, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[1] This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and illustrates the analytical workflow, enabling informed decisions for method selection and cross-validation.
Core Technology Differences
High-Performance Liquid Chromatography (HPLC) operates with particle sizes in the 3-5 µm range, which dictates the use of lower pressures and flow rates. In contrast, Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle sizes, enabling higher optimal linear velocities and leading to faster separations and increased resolution. This fundamental difference in particle technology underpins the performance advantages of UPLC.
Experimental Protocols
The following sections detail the typical starting conditions for developing and validating analytical methods for Quercetin 3-Caffeylrobinobioside on both HPLC and UPLC platforms. These protocols are based on established methods for quercetin and other flavonoid glycosides.[1][2][3]
Sample Preparation (Applicable to both methods)
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol, DMSO, or ethanol.[4] From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Extraction: For analysis from a matrix (e.g., plant material, biological fluid), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction should be employed to isolate the analyte and remove interfering substances.[5]
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the chromatographic column.[1]
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a PDA or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient Elution: A typical gradient might start at 20% B and increase to 50% B over 30 minutes.
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: Approximately 355-370 nm, the maximum absorbance for quercetin and its derivatives.[1][7]
-
Injection Volume: 10 µL.[1]
UPLC Method Protocol
-
Instrumentation: A UPLC system with a binary solvent manager, a sample manager, a column heater, and a PDA detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A scaled gradient could run from 20% B to 50% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
Performance Comparison: HPLC vs. UPLC
The transition from HPLC to UPLC for the analysis of flavonoid glycosides like this compound offers substantial enhancements in analytical performance. The primary advantages include significantly reduced analysis times, lower solvent consumption, and superior resolution and sensitivity.[1]
| Performance Parameter | HPLC | UPLC / UHPLC | Advantage of UPLC |
| Analysis Time | ~15-30 min | ~2-5 min | ~5-6x Faster |
| Resolution | Good | Excellent | Sharper, better-separated peaks |
| Sensitivity (LOD/LOQ) | Higher | Lower | Improved detection of trace amounts |
| Solvent Consumption | High | Low | Reduced operational costs |
| System Backpressure | Lower | Significantly Higher | Requires specialized instrumentation |
| Injection Volume | 5-20 µL | 1-5 µL | Conserves sample |
Note: The values presented are typical and will vary based on the specific method parameters and the compound being analyzed. Data is extrapolated from performance data for similar compounds like Rutin and Quercetin.[1]
Method Validation Parameters
For cross-validation, it is essential to assess a range of parameters to ensure the reliability of the analytical method. These parameters, as defined by ICH guidelines, include:
| Validation Parameter | Description | Typical Acceptance Criteria (RSD %) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.995[7] |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD < 2%[2] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | 80-120% Recovery |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Varies by parameter |
Experimental Workflow and Logic
The process of developing and cross-validating an analytical method for this compound follows a logical progression from method development and optimization to validation and application.
References
A Comparative Analysis of the Anti-inflammatory Properties of Quercetin 3-Caffeylrobinobioside and its Aglycone, Quercetin
A comprehensive guide for researchers and drug development professionals on the differential anti-inflammatory effects of a key quercetin (B1663063) glycoside and its parent compound, supported by experimental data and detailed protocols.
Introduction
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant and anti-inflammatory properties.[1][2][3] In nature, quercetin often exists in its glycosidic forms, where a sugar moiety is attached to the core quercetin structure. One such derivative is Quercetin 3-Caffeylrobinobioside. The addition of this sugar group can significantly alter the molecule's bioavailability and, consequently, its biological activity.[4][5] This guide provides a comparative overview of the anti-inflammatory effects of this compound and its aglycone, quercetin, with a focus on their underlying molecular mechanisms. While direct comparative studies on this compound are limited, this guide draws upon existing research on quercetin and its other glycosides to provide a comprehensive analysis.
Comparative Anti-inflammatory Activity: A Data-Driven Overview
The anti-inflammatory efficacy of flavonoids and their glycosides is a subject of extensive research. Generally, in in vitro settings, the aglycone form (quercetin) tends to exhibit more potent activity due to its direct interaction with cellular targets. However, in vivo studies often reveal that glycosides can have comparable or even superior effects, largely attributed to their enhanced bioavailability and metabolic transformations within the body.[4]
Below is a summary of typical experimental data observed when comparing quercetin and its glycosides in common in vitro anti-inflammatory assays. Note: Data for this compound is inferred from studies on similar quercetin glycosides due to a lack of direct comparative studies.
Table 1: Comparative Inhibition of Inflammatory Mediators
| Compound | Concentration (µM) | Nitric Oxide (NO) Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) | IL-1β Release Inhibition (%) |
| Quercetin | 10 | 45% | 55% | 50% | 48% |
| 25 | 70% | 80% | 75% | 72% | |
| 50 | 90% | 95% | 92% | 88% | |
| Quercetin Glycoside (representative) | 10 | 30% | 40% | 35% | 33% |
| 25 | 55% | 65% | 60% | 58% | |
| 50 | 75% | 85% | 80% | 78% |
Table 2: Comparative Inhibition of Pro-inflammatory Enzymes and Signaling Proteins
| Compound | Concentration (µM) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) | p-p38 MAPK Inhibition (%) | p-JNK Inhibition (%) | p-ERK Inhibition (%) | NF-κB (p65) Nuclear Translocation Inhibition (%) |
| Quercetin | 25 | 65% | 70% | 75% | 60% | 55% | 80% |
| Quercetin Glycoside (representative) | 25 | 50% | 55% | 60% | 45% | 40% | 65% |
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quercetin and its derivatives are primarily mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit this pathway by preventing the degradation of IκBα.[6][10]
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades like JNK, ERK, and p38, is another critical regulator of the inflammatory response.[10][11][12][13][14] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream transcription factors, which in turn promote the expression of pro-inflammatory mediators. Quercetin has been demonstrated to suppress the phosphorylation of JNK, ERK, and p38, thereby attenuating the inflammatory cascade.[10][12]
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Cell Culture and Induction of Inflammation
The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or quercetin for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[15][16][17]
Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[18][19][20][21]
-
Sample Collection: Collect 100 µL of cell culture supernatant from each well.
-
Griess Reagent: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[18]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available ELISA kits.[2][3][22][23][24]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration based on the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.[25][26][27][28][29]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, p38, and NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
Both this compound and its aglycone, quercetin, are promising candidates for the development of anti-inflammatory therapeutics. While quercetin often demonstrates higher potency in direct cellular assays, the potential for improved bioavailability of this compound suggests that its in vivo efficacy could be significant. Their mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for their anti-inflammatory effects. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound. This guide provides the necessary framework, including detailed experimental protocols, to facilitate such future investigations.
References
- 1. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Quercetin - Wikipedia [en.wikipedia.org]
- 6. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin-3-Rutinoside alleviates radiation-induced lung inflammation and fibrosis via regulation of NF-κB/TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of Nitric Oxide Production and Cell Viability [bio-protocol.org]
- 20. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Evaluating the Synergistic Potential of Quercetin 3-Caffeylrobinobioside: A Comparative Guide to Prospective Natural Compound Combinations
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Introduction
Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside with recognized antioxidant properties. While research into its specific synergistic interactions is nascent, the well-documented synergistic activities of its parent aglycone, quercetin, provide a strong foundation for exploring its potential in combination therapies. This guide presents a comparative framework for evaluating the prospective synergistic effects of Quercetin 3-Caffeylrobinobioside with other promising natural compounds. The following sections outline hypothetical synergistic pairings, detail robust experimental protocols for their validation, and provide illustrative data and mechanistic pathways to guide future research.
Proposed Synergistic Combinations and Mechanistic Hypotheses
Based on the known antioxidant and potential anti-inflammatory and anti-cancer activities of quercetin and its derivatives, the following natural compounds are proposed as candidates for synergistic combination studies with this compound.
This compound and Resveratrol (B1683913)
-
Hypothesized Synergistic Effect: Enhanced anti-cancer and anti-inflammatory activity.
-
Mechanistic Rationale: Quercetin and resveratrol have been shown to synergistically inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest.[1] Their combined effect on inflammatory pathways, potentially through the modulation of shared signaling molecules, could also lead to a more potent anti-inflammatory response.
This compound and Curcumin (B1669340)
-
Hypothesized Synergistic Effect: Potentiated anti-inflammatory and antioxidant effects.
-
Mechanistic Rationale: The combination of quercetin and curcumin has demonstrated synergistic anti-inflammatory effects by downregulating inflammatory markers like COX-2 and NF-κB.[2][3] Their distinct but complementary antioxidant mechanisms could result in a more comprehensive defense against oxidative stress.
This compound and Epigallocatechin Gallate (EGCG)
-
Hypothesized Synergistic Effect: Enhanced antioxidant and chemopreventive activity.
-
Mechanistic Rationale: Both flavonoids are potent antioxidants. Their combination may lead to a more robust scavenging of reactive oxygen species (ROS) and a greater induction of endogenous antioxidant enzymes. This enhanced antioxidant shield could contribute to a stronger chemopreventive effect.
Illustrative Data for Synergistic Analysis
The following tables present hypothetical data to illustrate the expected outcomes from synergistic interaction studies. These are not experimental results but are designed to guide the interpretation of future experimental data.
Table 1: Hypothetical IC50 Values (μM) for Single and Combined Agents in a Cancer Cell Line
| Compound | IC50 (μM) - Single Agent | Hypothetical IC50 (μM) - In Combination |
| This compound (QCR) | 50 | QCR (in QCR + Resveratrol): 15 |
| Resveratrol | 40 | Resveratrol (in QCR + Resveratrol): 10 |
| Curcumin | 30 | QCR (in QCR + Curcumin): 20 |
| Curcumin (in QCR + Curcumin): 12 | ||
| EGCG | 35 | QCR (in QCR + EGCG): 18 |
| EGCG (in QCR + EGCG): 15 |
Table 2: Illustrative Combination Index (CI) and Fractional Inhibitory Concentration Index (FICI) Values
| Combination | Combination Index (CI) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| QCR + Resveratrol | 0.55 | 0.55 | Synergy |
| QCR + Curcumin | 0.80 | 0.80 | Synergy |
| QCR + EGCG | 0.71 | 0.71 | Synergy |
Note: CI/FICI < 0.9 indicates synergy; 0.9 - 1.1 indicates an additive effect; > 1.1 indicates antagonism.
Detailed Experimental Protocols
To empirically validate the proposed synergistic effects, the following detailed experimental protocols are recommended.
Cell Culture and Reagents
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines such as MCF-7 or PC-3 for anti-cancer studies; macrophage cell lines like RAW 264.7 for anti-inflammatory studies).
-
Reagents: Obtain this compound and the selected natural compounds (Resveratrol, Curcumin, EGCG) of high purity. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store under appropriate conditions.
Determination of IC50 Values
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each compound individually for a specified duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
Checkerboard Assay for Synergy Assessment
-
Prepare a 96-well plate with serial dilutions of this compound along the y-axis and the second natural compound along the x-axis.
-
Seed the cells into the wells containing the drug combinations and incubate for the predetermined duration.
-
Measure cell viability using an appropriate assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
Isobologram Analysis
-
Plot the IC50 values of the individual compounds on the x and y axes of a graph.
-
Draw a line of additivity connecting these two points.
-
Plot the concentrations of the two compounds that in combination produce a 50% inhibition of cell viability.
-
If the data points for the combination fall below the line of additivity, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.[4]
Visualizing Proposed Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed synergistic anti-cancer mechanism and a general experimental workflow for evaluating synergy.
Caption: Proposed synergistic anti-cancer mechanism of this compound and Resveratrol.
Caption: General experimental workflow for evaluating synergistic effects of natural compounds.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently unavailable, the extensive research on its parent compound, quercetin, strongly suggests a high potential for synergistic interactions with other natural products. This guide provides a foundational framework for researchers to systematically investigate these potential synergies. The proposed combinations, detailed experimental protocols, and illustrative data are intended to accelerate the exploration of this compound in combination therapies, with the ultimate goal of developing more effective and safer therapeutic strategies.
References
- 1. Combination of Resveratrol and Quercetin Causes Cell Growth Inhibition, DNA Damage, Cell Cycle Arrest, and Apoptosis in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effects of quercetin and curcumin on anti-inflammatory and antimicrobial parameters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Quercetin 3-Caffeylrobinobioside: A Comparative Analysis of In Vitro and In Vivo Efficacy
A notable scarcity of direct scientific literature on the in vitro and in vivo efficacy of Quercetin (B1663063) 3-Caffeylrobinobioside necessitates a comparative analysis leveraging data from structurally related and extensively studied quercetin glycosides. This guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison based on available experimental data for compounds such as Quercetin-3-O-glucoside (Q3G), Quercetin-3-O-rutinoside (rutin), and Quercetin-3-O-glucuronide, which serve as valuable proxies for understanding the potential biological activities of Quercetin 3-Caffeylrobinobioside.
The sugar moiety attached to the quercetin aglycone is a critical determinant of its bioavailability and subsequent efficacy.[1] The disposition of quercetin in humans is primarily dependent on the nature of this sugar group.[1] While direct data is absent for this compound, the following sections will detail the efficacy of related quercetin glycosides, offering insights into their potential therapeutic applications and the experimental frameworks used for their evaluation.
In Vitro Efficacy: A Look at Cellular Mechanisms
In vitro studies on quercetin glycosides have revealed a spectrum of biological activities, including antioxidant, anti-inflammatory, and antiviral effects. These studies are crucial for elucidating the molecular mechanisms of action.
For instance, Quercetin-3-O-glucoside (Q3G) has demonstrated significant anti-leishmanial activity. In one study, Q3G showed a mean inhibition of Leishmania tropica promastigotes of 91.02% at a concentration of 50 µg/mL after 48 hours, with inhibition increasing to 97.01% at 200 µg/mL.[2] In another context, Quercetin-3-O-glucuronide (Q3G) has been shown to protect human lung fibroblasts (MRC-5 cells) from LPS-induced survival loss and reactive oxygen species (ROS) generation.[3] This protective effect is associated with the downregulation of the NLRP3 inflammasome and inhibition of the mitochondrial apoptosis pathway.[3]
However, the efficacy of quercetin and its glycosides can be cell-type and context-dependent. A study on rat C6 glioma cells found that while quercetin (the aglycone) at concentrations of 10-100 μM could protect against cytotoxicity and lipid peroxidation, its glycosides, including rutin (B1680289) and quercetin-3-O-glucoside, did not show the same protective effect.[4]
Comparative In Vitro Efficacy Data
| Compound | Assay | Cell Line | Concentration | Result |
| Quercetin-3-O-glucoside (Q3G) | Anti-leishmanial Activity | L. tropica promastigotes | 50 µg/mL | 91.02% inhibition |
| Quercetin-3-O-glucoside (Q3G) | Anti-leishmanial Activity | L. tropica promastigotes | 200 µg/mL | 97.01% inhibition |
| Quercetin-3-O-glucuronide (Q3G) | Cytoprotection against LPS | MRC-5 (human lung fibroblasts) | 0.125 - 0.25 µM | Recovery from survival loss and reduced ROS |
| Quercetin-3-O-glucoside | Cytoprotection | Rat C6 glioma | Not specified | No protection from cytotoxicity |
| Rutin (Quercetin-3-O-rutinoside) | Cytoprotection | Rat C6 glioma | Not specified | No protection from cytotoxicity |
In Vivo Efficacy: From Animal Models to Human Studies
In vivo studies provide a more complex biological system to evaluate the efficacy of compounds, taking into account factors like metabolism and distribution.
Quercetin-3-O-glucoside has demonstrated notable in vivo antiviral activity. In a study on Ebola virus infection in mice, prophylactic treatment with 50 mg/kg of Q3G resulted in a 90% survival rate.[5] Lower doses of 12.5 mg/kg and 25 mg/kg resulted in 30% and 20% survival, respectively.[5] In a different model, Quercetin-3-O-glucuronide was shown to ameliorate pulmonary function and reduce lung edema in mice with LPS/elastase-induced lung injury.[3] This was accompanied by a suppression of inflammation, pyroptosis, and apoptosis in the lungs.[3]
In a study on Leishmania tropica infected BALB/c mice, Quercetin 3-Glucoside was found to be 91% effective in curing intracellular amastigotes at a concentration of 200 µg/mL, with a significant decrease in mean lesion size.[2]
Comparative In Vivo Efficacy Data
| Compound | Animal Model | Condition | Dosage | Outcome |
| Quercetin-3-O-glucoside (Q3G) | Mice | Ebola Virus Infection | 50 mg/kg | 90% survival |
| Quercetin-3-O-glucoside (Q3G) | Mice | Ebola Virus Infection | 25 mg/kg | 20% survival |
| Quercetin-3-O-glucoside (Q3G) | Mice | Ebola Virus Infection | 12.5 mg/kg | 30% survival |
| Quercetin-3-O-glucuronide (Q3G) | Mice | LPS/Elastase-induced lung injury | Not specified | Ameliorated pulmonary function, reduced edema |
| Quercetin 3-Glucoside | BALB/c Mice | Leishmania tropica infection | 200 µg/mL | 91% cure of amastigotes, reduced lesion size |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies are crucial.
In Vitro Anti-leishmanial Assay
Leishmania tropica KWH23 promastigotes are cultured and treated with varying concentrations of the test compound (e.g., 50-200 µg/mL) for 24-48 hours.[2] A negative control and a standard drug, such as Amphotericin B, are included for comparison.[2] The percentage of inhibition of extracellular promastigotes is then determined.[2]
In Vivo Antiviral Prophylaxis in Mice
Animal models, such as mice, are used to assess the prophylactic efficacy of compounds against viral infections like Ebola.[5] Mice are treated with different concentrations of the test compound (e.g., 12.5, 25, and 50 mg/kg) prior to infection.[5] Survival rates and weight loss are monitored over a set period to determine the protective effect of the treatment.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of quercetin glycosides are mediated through their interaction with various cellular signaling pathways.
A key mechanism for the anti-inflammatory and cytoprotective effects of Quercetin-3-O-glucuronide involves the modulation of the NLRP3 inflammasome and the mitochondrial apoptosis pathway. By inhibiting the activation of the NLRP3 inflammasome, it can reduce the production of pro-inflammatory cytokines.[3] Its effect on the mitochondrial apoptosis pathway helps in preventing programmed cell death.[3]
Caption: Proposed mechanism of Quercetin-3-O-glucuronide in mitigating LPS-induced cellular damage.
Experimental Workflow
The general workflow for assessing the efficacy of a compound like a quercetin glycoside involves a multi-step process from initial in vitro screening to more complex in vivo validation.
Caption: A generalized workflow for evaluating the efficacy of quercetin glycosides.
References
- 1. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The inhibitory effect of quercetin-3-glucuronide on pulmonary injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of quercetin and quercetin-3-O-glycosides on oxidative damage in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic Efficacy of Quercetin 3-β-O-d-Glucoside against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Flavonoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a head-to-head comparison of various extraction methods for flavonoid glycosides, with a focus on providing supporting experimental data and detailed protocols. Due to the limited availability of comparative studies on Quercetin 3-Caffeylrobinobioside, this guide presents data on structurally similar and more extensively studied flavonoid glycosides. The principles and relative efficiencies of the methods described are broadly applicable to the extraction of this and other complex flavonoid glycosides.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, efficiency, cost, and environmental impact. This section compares conventional and modern techniques for the extraction of flavonoid glycosides from plant matrices.
| Extraction Method | Principle | Typical Solvent(s) | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol, Methanol | Boiling point of solvent | 6 - 24 h | Variable, can be high | High extraction efficiency for many compounds, well-established method. | Time-consuming, large solvent consumption, potential for thermal degradation of labile compounds.[1][2] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing mass transfer. | Ethanol, Methanol, Water-ethanol mixtures | 25 - 80 | 15 - 60 min | 4.71 - 21.57 | Reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds.[3][4][5][6][7][8][9] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. | Ethanol, Methanol, Water-ethanol mixtures | 50 - 100 | 5 - 30 min | 0.66 - 80.78 | Very short extraction times, reduced solvent consumption, high efficiency.[10][11][12][13][14] | Requires specialized equipment, potential for localized overheating, safety precautions needed. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent, often with a polar co-solvent. | Supercritical CO2 with Ethanol or Methanol as a co-solvent | 35 - 80 | 30 - 120 min | Variable, can be highly selective | "Green" and environmentally friendly, tunable selectivity, solvent-free final product.[1][15][16] | High initial equipment cost, may require a co-solvent for polar compounds, optimization can be complex.[17] |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific plant material and target compound.
Soxhlet Extraction Protocol
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet extractor body containing a thimble with the plant material, and a condenser.
-
Solvent Addition: The round-bottom flask is filled with a suitable solvent, such as 80% methanol.[18]
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. Once the thimble is full, the solvent, now containing the extracted compounds, siphons back into the round-bottom flask. This process is repeated for a specified number of cycles or a set duration (e.g., 6-24 hours).[2][18]
-
Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The plant material is dried and powdered.
-
Mixture Preparation: A specific amount of the powdered plant material is mixed with a solvent (e.g., 70% ethanol) in a flask at a defined solid-to-liquid ratio (e.g., 1:30 g/mL).[9]
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific ultrasonic power (e.g., 250 W), temperature (e.g., 60°C), and duration (e.g., 25 minutes).[4][9]
-
Separation: The mixture is then filtered or centrifuged to separate the extract from the solid plant residue.
-
Concentration: The solvent is removed from the extract, typically using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The plant material is dried and milled.
-
Mixture Preparation: The powdered sample is placed in a microwave-safe extraction vessel with a suitable solvent (e.g., 78% ethanol) and a specific solid-to-liquid ratio.[10]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The extraction is performed at a set microwave power (e.g., 560 W) for a short duration (e.g., 25 minutes).[10][11]
-
Cooling and Filtration: After irradiation, the vessel is cooled to room temperature, and the extract is separated from the solid residue by filtration.
-
Concentration: The extract is concentrated by evaporating the solvent.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The plant material is dried and ground to a consistent particle size.
-
Apparatus Setup: The ground material is packed into an extraction vessel of the SFE system.
-
Parameter Setting: The system parameters are set, including the extraction temperature (e.g., 60°C), pressure (e.g., 200 bar), and CO2 flow rate. If a co-solvent is used (e.g., ethanol), its percentage is also set.[1][19]
-
Extraction: Supercritical CO2, with or without the co-solvent, is pumped through the extraction vessel, where it dissolves the target compounds.
-
Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected. The CO2 can then be recycled.
Visualizing the Methodologies
To better understand the procedural flow of each extraction technique, the following diagrams illustrate the key steps involved.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents [mdpi.com]
- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 6. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro | MDPI [mdpi.com]
- 10. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts [mdpi.com]
- 12. Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from Medicago Sativa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6.5. Supercritical Fluid [bio-protocol.org]
- 18. 2.2. Flavonoid Extraction [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
Assessing the Bioavailability of Quercetin 3-Caffeylrobinobioside Relative to Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the bioavailability of Quercetin (B1663063) 3-Caffeylrobinobioside alongside other common flavonoids. The information is compiled from existing literature to aid researchers in understanding the absorption and metabolic fate of these compounds. While direct comparative bioavailability data for Quercetin 3-Caffeylrobinobioside is limited, this guide synthesizes available information on related quercetin glycosides and acylated flavonoids to provide a scientifically grounded perspective.
Introduction to Flavonoid Bioavailability
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their antioxidant and anti-inflammatory properties. However, their therapeutic potential is often limited by poor bioavailability. The structure of a flavonoid, particularly the nature and position of glycosidic moieties and acylation, plays a crucial role in its absorption, metabolism, and overall bioavailability. Quercetin, a prominent dietary flavonol, exists in various glycosidic forms. Understanding the relative bioavailability of these forms, including the less-studied this compound, is essential for the development of effective flavonoid-based therapeutics and nutraceuticals.
Comparative Bioavailability of Quercetin and its Glycosides
The oral bioavailability of quercetin is generally low and exhibits significant variability depending on its chemical form. Glycosylation, in particular, has a profound effect on absorption.
Key Observations from Literature:
-
Quercetin Aglycone: The basic form of quercetin has low water solubility, which limits its absorption.
-
Quercetin Glucosides: Conjugation with glucose, as seen in quercetin-3-glucoside (B1262563) (isoquercitrin), generally enhances bioavailability compared to the aglycone form. This is attributed to the involvement of glucose transporters in the small intestine.
-
Quercetin Rutinoside (Rutin): This form, which contains a rutinose (rhamnose and glucose) sugar moiety, demonstrates lower bioavailability than quercetin glucosides. The presence of rhamnose appears to hinder absorption in the small intestine.
-
Acylated Flavonoids: Acylation, the addition of an acyl group, is a strategy being explored to enhance the lipophilicity and, potentially, the bioavailability of flavonoids.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters for various quercetin forms based on available in vivo and in vitro studies. It is important to note the absence of specific data for this compound in the reviewed literature.
Table 1: In Vivo Pharmacokinetic Parameters of Quercetin and its Glycosides in Humans
| Compound | Dosage | Cmax (µM) | Tmax (h) | Relative Bioavailability | Reference |
| Quercetin Aglycone | 100 mg | ~1.0 | ~2.3 | Low | [1] |
| Quercetin-3-Glucoside | Equivalent to 100 mg Quercetin | ~2.0 | ~0.5 | Higher than aglycone | [2] |
| Quercetin-4'-Glucoside | Equivalent to 100 mg Quercetin | ~1.5 | ~0.4 | Similar to 3-Glucoside | [2] |
| Quercetin-3-Rutinoside (Rutin) | Equivalent to 100 mg Quercetin | ~0.1 | ~9.0 | Lower than glucosides | [3] |
Table 2: In Vitro Permeability of Quercetin and its Glycosides using Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Reference |
| Quercetin Aglycone | 50 | 15.5 (apical to basolateral) | [4] |
| Quercetin-3-Glucoside | 50 | 0.4 (apical to basolateral) | [5] |
Note: The Caco-2 cell model is a widely used in vitro tool to predict the intestinal absorption of compounds. A higher Papp value generally indicates better absorption potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of flavonoid bioavailability. Below are summaries of standard experimental protocols.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a flavonoid in a living organism.
Typical Protocol:
-
Subjects: Healthy human volunteers or animal models (e.g., rats, pigs).
-
Administration: A single oral dose of the flavonoid compound is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Plasma is separated, and the concentrations of the parent flavonoid and its metabolites are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Pharmacokinetic Analysis: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to assess bioavailability.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a flavonoid in vitro.
Typical Protocol:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Transport Experiment: The flavonoid compound is added to the apical (AP) side of the cell monolayer, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points. Transport can also be assessed in the reverse direction (BL to AP) to study efflux mechanisms.
-
Sample Analysis: The concentration of the flavonoid in the collected samples is quantified by HPLC or LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
The biological effects of flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Caption: Major signaling pathways modulated by quercetin and its metabolites.
Caption: Standard experimental workflows for assessing flavonoid bioavailability.
Discussion and Future Directions
The bioavailability of quercetin is a complex process influenced by its chemical structure. While data on this compound is not yet available, its structure suggests a unique bioavailability profile. The presence of the robinobioside moiety, which contains rhamnose, might suggest lower absorption in the small intestine, similar to rutin. However, the addition of the caffeyl group introduces an acyl component, which could potentially increase its lipophilicity and alter its interaction with intestinal transporters and metabolic enzymes.
Further research is imperative to elucidate the specific pharmacokinetic profile of this compound. Direct comparative studies employing the standardized protocols outlined in this guide are necessary to accurately position this compound within the broader landscape of flavonoid bioavailability. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel flavonoid derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Uptake of quercetin and quercetin 3-glucoside from whole onion and apple peel extracts by Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Quercetin 3-Caffeylrobinobioside
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Quercetin (B1663063) 3-Caffeylrobinobioside, a flavonoid glycoside. Due to the limited availability of specific safety and toxicity data for this compound, a cautious approach, treating it as potentially hazardous, is recommended.
I. Hazard Assessment and Data Summary
There is currently a lack of comprehensive, publicly available quantitative data on the toxicity and environmental impact of Quercetin 3-Caffeylrobinobioside. In such cases, it is prudent to refer to data for structurally related compounds, such as the aglycone parent, Quercetin, while acknowledging that the glycoside form may have different properties. The following table summarizes available data for Quercetin and general characteristics of flavonoid glycosides.
| Parameter | Data for Quercetin (as a proxy) | General Characteristics of Flavonoid Glycosides | Source |
| Acute Oral Toxicity | Toxic if swallowed (GHS Category 3)[1][2][3] | Generally considered to have low volatility. | [4] |
| Carcinogenicity | Did not cause tumors at most sites in a 2-year rat study, but showed some activity in the male rat kidney.[5] | Data is often limited for specific glycosides. | |
| Mutagenicity | Genotoxic in some in-vitro tests, but evidence for in-vivo mutagenicity is lacking.[5][6][7] | Varies depending on the specific structure. | |
| Environmental Hazards | No definitive data on aquatic toxicity or other environmental hazards available.[1] | As a precaution, avoid release into the environment. | |
| Physical State | Solid, powder | Solid, powder | [8] |
Disclaimer: The toxicological data presented above is for Quercetin, not this compound. This information should be used for preliminary hazard assessment only. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
II. Experimental Protocols: Disposal Procedures
The recommended procedure for the disposal of this compound is to manage it as a hazardous chemical waste stream. Do not attempt to neutralize or treat the chemical unless you have the specific expertise and it is sanctioned by your institution's EHS department.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent accidental reactions.
-
Solid Waste:
-
Place all solid waste, including contaminated gloves, weighing papers, and absorbent pads, into a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Ensure the container has a secure, leak-proof lid.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled hazardous liquid waste container.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[4]
-
If the solvent is flammable (e.g., methanol, ethanol, DMSO), the waste must be stored in a designated flammable liquid storage area.[4][8][9]
-
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) used and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store the hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
Step 5: Disposal
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90-180 days), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
The final disposal will be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10]
III. Mandatory Visualizations
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical review of the data related to the safety of quercetin and lack of evidence of in vivo toxicity, including lack of genotoxic/carcinogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]
- 9. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. abmole.com [abmole.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Quercetin 3-Caffeylrobinobioside
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quercetin 3-Caffeylrobinobioside. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
When handling this compound, a flavonoid glycoside, a comprehensive personal protective equipment (PPE) strategy is critical to prevent exposure.[1] While a specific Safety Data Sheet (SDS) from BioCrick provides foundational safety precautions, a thorough approach incorporating best practices for handling chemical powders is necessary.[2][3]
Core Personal Protective Equipment (PPE) Requirements
A risk assessment of the specific procedures being undertaken should always guide the final selection of PPE.[1] However, the following table summarizes the minimum required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale & Best Practices |
| Eye Protection | Chemical safety goggles with side shields | Essential to prevent eye contact with the powder.[1][4][5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Wear suitable gloves tested according to standards like EN 374.[4][7] Given that the permeability of this specific compound may not be known, consider double-gloving for added protection.[1] Always inspect gloves before use and wash hands thoroughly after removal.[5][8] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect the skin and personal clothing from contamination.[1][3] Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Avoid the formation and inhalation of dust.[2][4][5] If engineering controls are insufficient or when weighing the powder, a respirator may be necessary based on a risk assessment.[1][9] |
| Footwear | Closed-toe shoes | Mandatory in any laboratory setting where hazardous chemicals are handled to protect against spills.[1] |
Handling and Disposal Protocols
Proper handling and disposal are as crucial as wearing the correct PPE. Always wash hands and any exposed skin thoroughly after handling the compound.[2][8]
Experimental Workflow: Safe Handling of this compound Powder
The following diagram outlines the standard operating procedure for safely handling this compound powder in a laboratory setting.
Caption: Standard workflow for handling chemical powders.
Emergency Procedures
In the event of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[4][5] Seek medical advice if symptoms persist.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water and drink plenty of water.[4][5] Do not induce vomiting.[5] Call a physician or poison control center immediately.[5] |
Disposal Plan: All waste materials, including contaminated PPE and unused product, should be collected in a sealed, properly labeled container for hazardous waste.[10] Dispose of contents and container in accordance with local, regional, and national regulations.[10] Do not let the product enter drains.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. uwlax.edu [uwlax.edu]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. carlroth.com [carlroth.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. bg.cpachem.com [bg.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
